4-Methylbenzenesulfonate
Description
Significance in Advanced Organic Synthesis
The 4-methylbenzenesulfonate group is a cornerstone of modern organic synthesis, primarily due to its function as an outstanding leaving group in nucleophilic substitution reactions. The tosylate group's ability to delocalize the negative charge through resonance stabilizes the transition state, facilitating the displacement by a wide range of nucleophiles. This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds efficiently.
Esters of 4-methylbenzenesulfonic acid are stable, often crystalline solids that are easily handled and purified, making them valuable intermediates. cymitquimica.com They are instrumental in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. solubilityofthings.comcymitquimica.comsolubilityofthings.com For instance, pyrrolidine-2-carbonitrile (B1309360) this compound is a key intermediate for producing anti-cancer agents, such as kinase inhibitors, and also serves as a building block for agrochemicals. chemshuttle.com Similarly, aminopropanedinitrile this compound is used in reactions with aromatic aldehydes and in the synthesis of diazonamide, which has potential applications in cancer treatment. acs.org
A specific, high-impact application is the use of 1-vinylcyclopropyl this compound as a critical intermediate for the synthesis of alkylidenecyclopropanes (ACPs). rsc.orgrsc.org These ACPs are versatile three-carbon units that participate in various metal-catalyzed cycloaddition reactions, providing access to diverse alicyclic systems. rsc.org The efficiency and scalability of synthesizing this tosylate intermediate are crucial for advancing these powerful carbocyclization methodologies. rsc.orgrsc.org Furthermore, methanediyl bis(this compound) acts as a reactive reagent in organic synthesis, valued for its two sulfonate leaving groups. cymitquimica.com
Role in Materials Science and Engineering
The influence of this compound extends into materials science, where its derivatives are utilized as building blocks for novel materials with tailored properties. ontosight.ai Methanediyl bis(this compound), for example, is employed in the development of polymers. cymitquimica.comatomfair.com The ability of the tosylate group to participate in polymerization reactions or to be chemically modified allows for the creation of functional polymers.
Research has demonstrated the use of tosylate-containing compounds in creating specialized materials. For instance, the pyrrolidine (B122466) ring system in pyrrolidine-2-carbonitrile this compound can coordinate with metal ions, making it a valuable component for designing luminescent materials. chemshuttle.com Additionally, contemporary research has investigated the potential of aminomalononitrile (B1212270) this compound derivatives in the development of functional polymers and copolymers, with studies exploring their thermal polymerization behavior. The versatility of the tosylate group makes it a valuable functional moiety for designing and synthesizing materials with specific electronic, optical, or structural properties.
Fundamental Contributions to Catalysis and Reaction Development
In addition to its role as a leaving group, the this compound scaffold is fundamental to the field of catalysis. 4-Methylbenzenesulfonic acid (p-toluenesulfonic acid or p-TsOH), the parent acid, is a strong, organic-soluble acid that is widely used as a catalyst in a multitude of organic transformations. atamanchemicals.com It effectively catalyzes reactions such as the esterification of carboxylic acids, transesterification of esters, and the reductive amination of ketones and aldehydes. atamanchemicals.com Its utility is demonstrated in the synthesis of diverse molecular architectures, including highly substituted piperidines, 1,3,5-trisubstituted benzenes, and various heterocyclic compounds like triazoloquinazolinones and 1,3,5-trisubstituted pyrazoles. atamanchemicals.com An organocatalyzed three-component reaction using 4-methylbenzenesulfonic acid monohydrate provides an efficient route to polysubstituted pyrroles. nih.gov
Metal salts of 4-methylbenzenesulfonic acid also exhibit catalytic activity. Copper(II) this compound, for example, is of interest for its potential use in catalysis, leveraging the ability of the copper ion to exist in multiple oxidation states to facilitate chemical reactions. ontosight.ai These catalytic applications are vital in the synthesis of fine chemicals and pharmaceuticals. ontosight.ai
Physicochemical Properties of Selected this compound Esters
This table summarizes key physical properties of methyl and ethyl this compound.
| Property | Methyl this compound | Ethyl this compound |
| Molecular Formula | C₈H₁₀O₃S | C₉H₁₂O₃S |
| Molar Mass | 186.23 g/mol | 200.25 g/mol |
| Appearance | White crystals or colorless to pale yellow liquid solubilityofthings.comchembk.com | - |
| Melting Point | 25-28 °C chembk.com | - |
| Boiling Point | 144-145 °C at 5 mmHg chembk.com | - |
| Density | 1.234 g/mL at 25 °C chembk.com | - |
| Solubility | Soluble in ethanol (B145695), ether, benzene; insoluble in water. chembk.com | Soluble in ethanol, acetone (B3395972), dichloromethane (B109758); limited solubility in water. solubilityofthings.com |
| Refractive Index | n20/D 1.5172 chembk.com | - |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIMZWYDAKGHI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O3S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045075 | |
| Record name | Tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16722-51-3 | |
| Record name | p-Toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16722-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Toluene sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016722513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methylbenzenesulfonate and Its Derivatives
Direct Sulfonation Techniques
The parent compound, 4-methylbenzenesulfonic acid (p-toluenesulfonic acid or TsOH), is the precursor to all 4-methylbenzenesulfonate derivatives. It is produced on an industrial scale by the electrophilic aromatic sulfonation of toluene (B28343). smolecule.comatamanchemicals.com The selection of the sulfonating agent and reaction conditions is critical to maximize the yield of the desired para-isomer over the ortho- and meta-isomers and to control the formation of byproducts.
Common industrial methods involve treating toluene with concentrated sulfuric acid or sulfur trioxide. smolecule.com Direct sulfonation with sulfur trioxide (SO₃) gas, often conducted in a jet loop reactor at 40–80°C, is noted for its rapid kinetics and high selectivity, achieving a para-isomer content greater than 98%. A key challenge in these processes is the removal of impurities, which typically include benzenesulfonic acid and residual sulfuric acid. atamanchemicals.com Purification is commonly achieved by recrystallization from concentrated aqueous solutions, followed by azeotropic drying with toluene to remove water, which is often present as a monohydrate in the commercial product. smolecule.comatamanchemicals.com
More recent research has explored solvent-free, mechanochemical approaches. One such method involves the high-speed ball milling of arenes like toluene with sodium bisulfate monohydrate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅). researchgate.net This technique generates the sulfonating agent in situ and has been shown to produce 4-methylbenzenesulfonic acid, although the formation of diarylsulfone byproducts can also occur. researchgate.net
Table 1: Comparison of Direct Sulfonation Methods for Toluene
| Method | Sulfonating Agent | Conditions | Key Features/Findings | Citation |
|---|---|---|---|---|
| Industrial Standard | Concentrated H₂SO₄ | Controlled temperature | Standard industrial process; may produce significant impurities. | smolecule.comatamanchemicals.com |
| High-Selectivity Process | Sulfur Trioxide (SO₃) gas | 40–80°C in a jet loop reactor | Faster kinetics and higher para-selectivity (>98%) compared to H₂SO₄. | |
| Mechanochemical Synthesis | NaHSO₄·H₂O / P₂O₅ | High-speed ball milling (solvent-free) | Sustainable, solvent-free approach; diarylsulfone can be a byproduct. | researchgate.net |
**2.2. Optimized Tosylation Protocols for Diverse Substrates
The conversion of alcohols and phenols into their corresponding tosylates is a fundamental transformation in organic chemistry, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). wikipedia.org This is typically achieved by reacting the substrate with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base.
The tosylation of alcohols is widely practiced, and numerous protocols have been optimized for efficiency, selectivity, and substrate scope. The choice of base and catalyst is often critical to success, especially for sensitive or sterically hindered substrates.
A standard procedure involves reacting the alcohol with TsCl in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA), which neutralizes the hydrochloric acid byproduct. wikipedia.org For enhanced reactivity, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added. rsc.org Research has also identified 1-methylimidazole (B24206) (1-MI) as a highly efficient catalyst for the tosylation of polymeric alcohols. mdpi.com
Significant advancements have been made in developing more sustainable and practical methods. A noteworthy example is a solvent-free procedure where alcohols are tosylated by grinding with TsCl and potassium carbonate (K₂CO₃) in a mortar. sciencemadness.orgresearchgate.net This method is rapid, efficient, and works well for primary alcohols like benzyl (B1604629) alcohol and diols such as diethylene glycol. researchgate.net For less reactive secondary alcohols, the addition of powdered potassium hydroxide (B78521) (KOH) to the K₂CO₃ mixture enhances the reaction rate. sciencemadness.orgresearchgate.net
Table 2: Selected Optimized Protocols for Alkyl Tosylate Synthesis
| Substrate Type | Reagents & Conditions | Key Advantages | Citation |
|---|---|---|---|
| General Primary & Secondary Alcohols | TsCl, Triethylamine, cat. DMAP, CH₂Cl₂ | Widely applicable, effective general method. | rsc.org |
| Primary Alcohols, Benzyl Alcohols, Diols | TsCl, K₂CO₃, grinding (solvent-free) | Environmentally friendly (green chemistry), simple, rapid, and scalable. | sciencemadness.orgresearchgate.net |
| Secondary Alcohols (Solvent-Free) | TsCl, K₂CO₃, KOH, grinding (solvent-free) | Increased reactivity for less reactive alcohols under solvent-free conditions. | sciencemadness.orgresearchgate.net |
| Polymeric Alcohols | TsCl, 1-methylimidazole (catalyst), Triethylamine | Efficient catalysis for macromolecular substrates, leading to high functionalization. | mdpi.com |
Aryl tosylates, synthesized from phenols, are valuable intermediates in their own right, serving as alternatives to aryl halides in metal-catalyzed cross-coupling reactions. organic-chemistry.org The synthesis involves the reaction of a phenol (B47542) with TsCl and a suitable base.
Eco-friendly and efficient protocols have been developed that avoid chlorinated solvents and the need for chromatographic purification. organic-chemistry.org One such method employs tetrahydrofuran (B95107) (THF) as the solvent with either aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as the base. The choice of base is dependent on the acidity of the phenol; weaker acidic phenols react well with 15% NaOH, while stronger acidic phenols give better results with 10% K₂CO₃. organic-chemistry.org This method is applicable to a broad range of phenols, including those with electron-donating and electron-withdrawing groups. organic-chemistry.org Another common procedure uses triethylamine as the base in dichloromethane (B109758). rsc.org
Table 3: Protocols for Aryl Tosylate Synthesis from Phenols
| Substrate Type | Reagents & Conditions | Key Features | Citation |
|---|---|---|---|
| Weakly Acidic Phenols | TsCl, 15% NaOH (aq), THF | Eco-friendly, chromatography-free, high yields. | organic-chemistry.org |
| Strongly Acidic Phenols | TsCl, 10% K₂CO₃ (aq), THF | Optimized for more acidic substrates, chromatography-free. | organic-chemistry.org |
| General Phenols | TsCl, Triethylamine, CH₂Cl₂ | A conventional method applicable to a range of substituted phenols. | rsc.org |
Metal-Catalyzed Synthesis Pathways
Modern synthetic chemistry increasingly relies on metal catalysis to achieve transformations that are otherwise difficult. Tosylates are frequently used as substrates in these reactions, such as the palladium-catalyzed Catellani reaction or carbonylation reactions. thieme-connect.comthieme-connect.com Furthermore, metal catalysts are instrumental in the synthesis of complex tosylates, particularly when scalability and stereochemical control are required.
The transition from laboratory-scale experiments to multi-gram production requires robust, economical, and operationally simple protocols. Several methodologies for tosylate synthesis have proven to be scalable.
The solvent-free grinding method for preparing alkyl tosylates using TsCl and K₂CO₃/KOH has been successfully scaled up to 100 mmol, demonstrating its utility for larger-scale preparations. sciencemadness.orgresearchgate.net
Table 4: Examples of Scalable Tosylate Synthesis
| Product | Methodology | Scale | Key Advantages | Citation |
|---|---|---|---|---|
| 1-Vinylcyclopropyl this compound | 3-step sequence including Kulinkovich cyclopropanation and tosylation with TsCl/TEA/DMAP. | 30-40 grams | Economical, operationally simple, high overall yield. | rsc.orgresearchgate.net |
| Diethylene glycol ditosylate | Solvent-free grinding with TsCl and K₂CO₃. | 100 mmol | Environmentally friendly, rapid, avoids hazardous solvents. | sciencemadness.orgresearchgate.net |
Controlling the three-dimensional arrangement (stereochemistry) and position (regiochemistry) of functional groups is a paramount goal in modern synthesis. Advanced methods have been developed for the stereo- and regioselective synthesis of tosylates or for using tosylates in stereospecific reactions.
One powerful strategy involves the stereoselective synthesis of enol tosylates, which are then used in stereoretentive cross-coupling reactions. A highly stereocontrolled synthesis of tetrasubstituted acyclic olefins has been developed via the diastereoselective preparation of an enol tosylate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net The stereochemical outcome of the final olefin product is dictated by the geometry of the enol tosylate precursor. researchgate.net
Furthermore, chiral alkyl tosylates are excellent substrates for stereospecific cross-coupling reactions where the configuration of the starting material is retained or inverted in the product. A nickel-catalyzed reductive cross-coupling has been developed that pairs chiral, non-racemic secondary alkyl tosylates with allyl alcohols. nih.gov This reaction forges a C-C bond with a high degree of stereospecificity, leveraging two readily available C-O electrophiles. nih.gov Regioselective synthesis has also been demonstrated in the iodo(III)functionalization of alkynes to produce enol tosylates with high control. bohrium.com
Table 5: Advanced Stereo- and Regioselective Methods
| Methodology | Catalyst/Reagents | Outcome | Description | Citation |
|---|---|---|---|---|
| Stereoselective Enol Tosylation / Suzuki-Miyaura Coupling | Pd(OAc)₂/RuPhos catalyst | Stereocontrolled synthesis of tetrasubstituted olefins | The stereochemistry of the alkene product is controlled by the diastereoselective formation of the enol tosylate intermediate. | researchgate.net |
| Stereospecific Reductive Cross-Coupling | Nickel salt catalyst | Stereospecific allylation of alkyl tosylates | Couples chiral secondary alkyl tosylates with allyl alcohols, proceeding with high stereospecificity. | nih.gov |
| Regioselective Iodo(III)functionalization | Iodo(III) reagents | Regio- and stereoselective synthesis of enol tosylates | Allows for the controlled formation of enol tosylate isomers from alkynes. | bohrium.com |
Selective Functionalization and Derivatization Strategies
The reactivity of the tosyl group allows for a variety of selective functionalization and derivatization reactions, enabling the targeted modification of molecules containing the this compound moiety. These strategies are pivotal in multi-step organic syntheses for creating complex molecular architectures.
Selective Hydrolysis and Desulfonylation
Selective cleavage of the tosyl group, either through hydrolysis or desulfonylation, is a crucial transformation in synthetic chemistry, often employed as a deprotection step or to introduce new functionalities.
Selective Hydrolysis:
In molecules containing multiple sulfonate ester groups, selective hydrolysis of one tosyl group can be achieved, yielding valuable mono-hydroxy intermediates. A key strategy involves the controlled reaction of di- or poly-tosylated compounds with a base in a protic solvent. For instance, the selective monohydrolysis of 2-iodo-1,3-phenylene bis(this compound) has been successfully performed to synthesize 3-hydroxy-2-iodophenyl-(this compound). mdpi.comresearchgate.net This reaction is typically carried out using potassium hydroxide in methanol (B129727) at a controlled temperature. mdpi.comresearchgate.net The difference in reactivity between multiple tosyl groups in a molecule, often arising from steric or electronic effects, allows for this selectivity. The ability to selectively hydrolyze one tosyl group is particularly useful in the synthesis of complex molecules where orthogonal protecting group strategies are required. jchemlett.com
The pH of the reaction medium can also be a critical factor in achieving selective hydrolysis, especially in the presence of other base-sensitive functional groups like carboxylate esters. Studies have shown that the rate of hydrolysis of sulfonate esters is less sensitive to changes in pH compared to carboxylate esters. researchgate.netjchemlett.combldpharm.com This differential reactivity allows for the removal of a tosyl group under conditions that leave other parts of the molecule intact.
Desulfonylation:
Desulfonylation refers to the complete removal of the sulfonyl group, converting a sulfonate ester back to a hydroxyl group or an arene. Various methods have been developed to achieve this transformation.
One approach involves the use of strong bases. For example, treatment with potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) at room temperature can effectively cleave the C–O bond of aryl tosylates to yield the corresponding phenols. researchgate.net This method has been applied to various substituted phenyl 4-methylbenzenesulfonates, including those with methoxy, cyano, and iodo groups, with good to excellent yields. researchgate.net
Reductive cleavage is another powerful strategy for desulfonylation. Palladium-catalyzed reduction of aryl tosylates using isopropanol (B130326) as a mild reducing agent represents a significant advancement in this area. mdpi.comcdnsciencepub.com This method provides a general route for the deoxygenation of tosylated arenes. mdpi.comcdnsciencepub.com Other reducing systems, such as NiCl₂–NaBH₄ or Raney-Ni/NaOH/H₂, have also been employed for the desulfonylation of aryl tosylates. cdnsciencepub.com
Furthermore, visible-light-mediated desulfonylation reactions have emerged as a greener alternative. These methods often utilize a photosensitizer and a hydrogen atom donor, such as Hantzsch ester, to facilitate the reductive cleavage of the N-S bond in N-tosylamides and the C-O bond in aryl sulfonates under mild conditions. researchgate.net
Microbial desulfonation presents a bio-catalytic approach to cleave the sulfonate group. Certain bacteria have been shown to utilize aromatic sulfonates, including this compound, as a source of sulfur, converting them into their corresponding phenols. nih.gov This enzymatic process occurs under mild, aqueous conditions and demonstrates the potential for environmentally benign desulfonylation. nih.gov
Halogenation and Fluorination Methodologies
The introduction of halogen atoms, particularly fluorine, into molecules containing a this compound group can significantly alter their biological and chemical properties. The tosyl group itself can be a precursor for these transformations or be present in a molecule undergoing halogenation at another site.
Halogenation:
Halogenated hydroxyphenyl sulfonates are important building blocks in organic synthesis. The differential reactivity between a carbon-halogen bond and a carbon-sulfur bond allows for selective reactions in transition metal-catalyzed processes. mdpi.comresearchgate.net For example, the synthesis of 3-hydroxy-2-iodophenyl-(this compound) starts with the iodination of resorcinol, followed by tosylation and selective hydrolysis. mdpi.comresearchgate.net This demonstrates that the tosyl group is stable under certain iodination conditions and can be carried through a synthetic sequence. The presence of both a halogen and a sulfonyloxy group on an aromatic ring can also be a precursor for the generation of aryne species in the presence of a base. mdpi.comresearchgate.net
Fluorination:
The tosyl group is an excellent leaving group and is often utilized in nucleophilic fluorination reactions, including the introduction of the radioactive isotope fluorine-18 (B77423) for positron emission tomography (PET) imaging agents.
A common method for fluorination involves the reaction of a tosylated precursor with a fluoride (B91410) salt. For instance, ethane-1,2-diyl bis(this compound) can be fluorinated with potassium fluoride (KF) or cesium fluoride (CsF) to produce 2-fluoroethyl this compound. mdpi.comresearchgate.net The reaction conditions, such as the choice of solvent and temperature, are crucial for achieving high yields. For example, using CsF in tert-amyl alcohol has been shown to be highly effective. researchgate.net
Microwave-assisted fluorination has emerged as a rapid and efficient method. The fluorination of methylene (B1212753) ditosylate to produce fluoromethyl this compound can be achieved using CsF in tert-amyl alcohol under microwave irradiation. researchgate.net This method offers advantages in terms of reduced reaction times and improved yields.
For radiolabeling with ¹⁸F, tosylate precursors are widely used. The fluorination of ethane-1,2-diyl bis(this compound) with K[¹⁸F] and a cryptand like Kryptofix 2.2.2 is a key step in the synthesis of [¹⁸F]fluoroethyl-containing radiotracers. mdpi.com This reaction is typically performed in acetonitrile (B52724) at elevated temperatures. mdpi.com
Novel Synthetic Innovations and Green Chemistry Approaches
Recent advancements in synthetic methodologies have focused on developing more efficient, environmentally friendly, and sustainable processes for the synthesis of this compound and its derivatives. These innovations include the use of microwave irradiation and bio-organic catalysis.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. Several applications of microwave irradiation in the synthesis of derivatives of this compound have been reported.
One notable example is the synthesis of azetidin-2-one (B1220530) derivatives containing an aryl sulfonate moiety. scirp.orgresearchgate.net In this multi-step synthesis, the initial condensation of salicylaldehyde (B1680747) with p-toluenesulfonyl chloride can be performed under solvent-free conditions. scirp.org The subsequent formation of aldimines from 2-formylphenyl this compound and an amine is significantly accelerated by microwave irradiation, reducing the reaction time from hours to minutes compared to conventional heating. scirp.orgresearchgate.net
Another application is the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. nih.govsemanticscholar.org This reaction involves the condensation of 4-formylphenyl-4-methylbenzenesulfonate, a β-dicarbonyl compound (like ethyl acetoacetate (B1235776) or acetylacetone), and urea (B33335) or thiourea. Under microwave irradiation in an aqueous medium, these reactions proceed with high yields in a short period. nih.govsemanticscholar.org This method avoids the use of toxic solvents and offers a more sustainable route to these heterocyclic compounds.
The synthesis of new sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring system has also been efficiently achieved using microwave-assisted synthesis, resulting in good yields and high purity. pensoft.net Similarly, the synthesis of various pyrimidine (B1678525) and 4H-pyran derivatives starting from 4-formylphenyl this compound has been successfully carried out under microwave irradiation, often in the presence of a catalyst. researchgate.netnih.govsmolecule.com These examples highlight the versatility of microwave technology in accelerating and improving the synthesis of complex molecules derived from this compound.
Bio-organic Catalysis in Synthesis
The use of bio-organic catalysts, such as amino acids and enzymes, is a rapidly growing area in green chemistry. These catalysts are often biodegradable, non-toxic, and can promote reactions with high selectivity under mild conditions.
A notable example in the context of this compound derivatives is the use of the amino acid L-cysteine as a recoverable bio-organic catalyst. Cysteine has been successfully employed in the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones from 4-formylphenyl-4-methylbenzenesulfonate. nih.govsemanticscholar.org The reaction is performed under microwave irradiation in a mixture of water and ethanol (B145695). nih.govsemanticscholar.org Cysteine, being a weak Lewis acid, effectively catalyzes the reaction, leading to excellent yields in short reaction times. semanticscholar.org The catalyst can be recovered and reused, adding to the sustainability of the process. nih.govsemanticscholar.org
While the application of enzymes in the direct synthesis of 4-methylbenzenesulfonates is less common, the broader field of biocatalysis offers significant potential. For instance, cyclodextrin-based enzyme models have been synthesized, which involves the preparation of a tosylated cyclodextrin (B1172386) intermediate. cdnsciencepub.com This indicates the compatibility of the tosyl group with complex biomimetic structures and opens avenues for designing novel biocatalytic systems for the functionalization of tosylates. The microbial desulfonation of this compound also underscores the potential of using whole-cell or isolated enzyme systems for transformations involving this compound. nih.gov
Elucidation of Reaction Mechanisms Involving 4 Methylbenzenesulfonate
Nucleophilic Substitution Reactions (SN1 and SN2)
Alkyl tosylates are versatile substrates for both SN1 and SN2 reactions. The conversion of an alcohol, which has a poor leaving group (hydroxide, HO⁻), into a tosylate is a common strategy to facilitate nucleophilic substitution. masterorganicchemistry.commasterorganicchemistry.comsvkm-iop.ac.in This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). ucalgary.camasterorganicchemistry.com The key advantage of this two-step process (tosylation followed by substitution) is that it avoids the strongly acidic conditions required for protonating an alcohol, and the initial tosylation step occurs with retention of stereochemistry at the carbon center. masterorganicchemistry.comlibretexts.org
Detailed Mechanistic Pathways
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the tosylate leaving group (backside attack). organic-chemistry.org The bond to the nucleophile forms simultaneously as the bond to the tosylate group breaks. organic-chemistry.org This process involves a single transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. A significant consequence of this pathway is the inversion of stereochemistry at the chiral center, often referred to as Walden inversion. organic-chemistry.orgrsc.org
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. organic-chemistry.orglibretexts.org The first and rate-determining step is the spontaneous dissociation of the tosylate leaving group to form a planar, sp²-hybridized carbocation intermediate. organic-chemistry.orglibretexts.org In the second step, the nucleophile can attack the carbocation from either face of the plane with equal probability. organic-chemistry.org This leads to the formation of a racemic or nearly racemic mixture of enantiomers if the starting material was chiral. organic-chemistry.org
Sulfonylation Mechanism Investigations
Sulfonylation is the process of attaching a sulfonyl group to a molecule. The formation of 4-methylbenzenesulfonate esters (tosylates) from alcohols or phenols using p-toluenesulfonyl chloride (TsCl) is a cornerstone of this reaction class. svkm-iop.ac.insemanticscholar.org
Reactivity of Sulfonyl Chlorides in Derivatization
The sulfonylation of alcohols and amines is a crucial transformation in organic synthesis, serving both as a method for protection and for converting hydroxyl groups into better leaving groups. svkm-iop.ac.insemanticscholar.org The reaction involves the nucleophilic attack of an alcohol or amine on the electrophilic sulfur atom of p-toluenesulfonyl chloride, displacing the chloride ion. ucalgary.ca A base, commonly pyridine or triethylamine (B128534), is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.com
The reactivity in sulfonylation can be influenced by the electronic properties of the substrates. Aromatic amines, for instance, have been observed to react faster than alcohols. semanticscholar.org Furthermore, the reaction can exhibit chemoselectivity; in a molecule containing both an amino (-NH₂) and a hydroxyl (-OH) group, it is possible to selectively sulfonylate the amino group over the hydroxyl group by choosing a weak base. svkm-iop.ac.in Conversely, a strong base favors O-tosylation. svkm-iop.ac.in
Substrate Reactivity in Sulfonylation with p-Toluenesulfonyl Chloride
| Substrate | Product Type | General Reactivity | Conditions |
|---|---|---|---|
| Primary Alcohols | Alkyl Tosylate | High | Often requires a base (e.g., pyridine). ucalgary.ca |
| Secondary Alcohols | Alkyl Tosylate | Moderate | Generally proceeds well. svkm-iop.ac.in |
| Tertiary Alcohols | Alkyl Tosylate | Low/Problematic | Steric hindrance can make the reaction difficult. rsc.org |
| Phenols | Aryl Tosylate | Variable | Reactivity depends on the acidity of the phenolic proton; electron-withdrawing groups on the phenol (B47542) can hinder the reaction. rsc.org |
Solvent Effects on Reaction Outcomes
The choice of solvent can have a profound impact on the efficiency and outcome of sulfonylation reactions. While aprotic solvents like dichloromethane (B109758) are common, other solvents are used depending on the specific system. rsc.orgresearchgate.net In some cases, solvent-free conditions have been successfully employed, particularly for the sulfonylation of amines, offering a greener alternative. semanticscholar.org
A notable solvent effect occurs in the tosylation of certain phenol derivatives in the presence of pyridine. researchgate.net When dichloromethane is used as the solvent, an undesired pyridinium (B92312) salt can form, which is insoluble and precipitates from the reaction mixture, preventing the formation of the desired tosylate product. researchgate.net Changing the reaction conditions to ensure this salt remains soluble can lead to the successful formation of the product. researchgate.net Studies comparing various aqueous-organic solvent mixtures (like water-dioxane or water-acetonitrile) have shown that the reaction kinetics and product yields can be significantly altered by the solvent composition. researchgate.net
Aromatic Nucleophilic Substitution (SNAr) Reactions
While tosylates are most famous as leaving groups on sp³-hybridized carbons, the tosylate group can also function as a nucleofuge (leaving group) in nucleophilic aromatic substitution (SNAr) reactions. fiveable.me This reaction type involves a nucleophile replacing a leaving group on an aromatic ring.
For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups, -NO₂) positioned ortho and/or para to the leaving group. fiveable.meosti.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. osti.govnumberanalytics.com
The SNAr mechanism is a two-step addition-elimination process. fiveable.me
Addition: The nucleophile attacks the carbon atom bearing the tosylate leaving group, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex).
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the this compound anion.
Research has explored SNAr reactions using substrates like 2,4-dinitrophenyl this compound. nih.govresearchgate.net When reacted with amine nucleophiles, these substrates can undergo substitution at the aromatic ring (C-O bond cleavage) to yield N-aryl amines, competing with nucleophilic attack at the sulfonyl sulfur (S-O bond cleavage) that would yield sulfonamides. researchgate.net The regioselectivity of the attack often depends on the basicity of the amine nucleophile. nih.gov
Table of Mentioned Compounds
| Compound Name | Common Abbreviation/Synonym |
|---|---|
| This compound | Tosylate, TsO⁻ |
| p-Toluenesulfonyl chloride | Tosyl chloride, TsCl |
| p-Toluenesulfonic acid | Tosic acid |
| Pyridine | |
| Dichloromethane | DCM |
| Triethylamine | TEA |
| Acetonitrile (B52724) | |
| Dimethyl sulfoxide (B87167) | DMSO |
| Dimethylformamide | DMF |
| 2,4-dinitrophenyl this compound | |
| N-allyl-2,4-dinitroaniline |
Role as an Advanced Leaving Group in Complex Transformations
The exceptional ability of the this compound moiety to depart from a molecule makes it instrumental in numerous complex multi-step syntheses. Its application allows for the strategic conversion of alcohols, which are generally poor leaving groups, into reactive electrophiles susceptible to nucleophilic attack.
In the realm of multi-step synthesis, the conversion of an alcohol to a tosylate is a critical step that proceeds with retention of configuration at the electrophilic carbon. libretexts.orglibretexts.org This is because the C-O bond of the alcohol is not broken during the tosylation reaction. Subsequently, the tosylate group can be displaced by a variety of nucleophiles in both SN1 and SN2 reactions. chemistrysteps.com For instance, in the laboratory synthesis of isopentenyl diphosphate, a key building block for isoprenoids, an alcohol is first converted to a tosylate. This is followed by the displacement of the tosylate group by an inorganic pyrophosphate nucleophile. libretexts.orglibretexts.org
The utility of this compound extends to the synthesis of complex cyclic systems. For example, 1-vinylcyclopropyl this compound serves as a crucial intermediate for the preparation of alkylidenecyclopropanes through palladium-catalyzed Tsuji-Trost allylic alkylation. rsc.org This highlights the role of the tosylate as a versatile leaving group in transition metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.
Mechanistic studies involving phenyl tosylate in nickel-catalyzed cross-coupling reactions with hydrazine (B178648) have demonstrated the nuanced role of the leaving group. In these transformations, the tosylate is not simply displaced by hydrazine but participates in a more complex catalytic cycle. researchgate.net
The following table provides examples of complex transformations where this compound acts as a key leaving group:
| Transformation | Substrate | Reagents | Product | Reference |
| Isoprenoid Building Block Synthesis | Primary Alcohol | 1. TsCl, Pyridine 2. Pyrophosphate | Isopentenyl Diphosphate | libretexts.orglibretexts.org |
| Alkylidenecyclopropane Synthesis | 1-Vinylcyclopropanol | 1. TsCl, Et3N, DMAP 2. Pd Catalyst, Nucleophile | Alkylidenecyclopropane | rsc.org |
| Biaryl Synthesis | Phenyl Tosylate | Ni(cod)2, Me3P, Hydrazine | Biphenyl | researchgate.net |
Studies on Intermediates and Transition States
The elucidation of reaction mechanisms involving this compound as a leaving group has been a subject of extensive research, employing a combination of experimental and computational methods. These studies have provided deep insights into the nature of the transient species that govern the course of these reactions.
Solvolysis Reactions and Carbocation Intermediates:
The solvolysis of secondary tosylates has been a fertile ground for mechanistic investigation. Studies on the solvolysis of 2-octyl tosylate have shown high, but not complete, inversion of configuration, suggesting a mechanism that is not purely SN2. whiterose.ac.uk The debate over whether simple secondary carbocations can exist as discrete intermediates in polar, weakly nucleophilic solvents is long-standing. whiterose.ac.uk Research on the solvolysis of 2-butyl tosylate in trifluoroacetic acid, where a 1,2-hydride shift was observed, points towards the formation of a carbenium ion intermediate. whiterose.ac.uk However, other studies propose that the observed stereochemistry and isotope exchange data in the solvolysis of secondary tosylates are best explained by competing concerted pathways rather than the formation of a stable carbocation intermediate. whiterose.ac.uk
In contrast, the solvolysis of benzylic sulfonate derivatives bearing strong electron-withdrawing groups, such as a trifluoromethyl group, has been shown to proceed through the formation of a highly destabilized α-(trifluoromethyl)carbenium ion as the rate-limiting step. This was established through linear free-energy relationships. beilstein-journals.org
Spectroscopic and Computational Studies:
Modern analytical techniques have enabled the direct observation and characterization of reactive intermediates. Mass spectrometry, for instance, has been used to detect key intermediates in metal-catalyzed and organometallic reactions where the tosyl group is involved. nih.gov This is particularly valuable for studying highly reactive species that are present in low concentrations.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the geometries and energies of transition states and intermediates. DFT calculations have been employed to study the transition states in the nickel-catalyzed cross-coupling of aryl electrophiles, providing a rationale for the observed product distributions. researchgate.net Quantum chemical computations have also been used to analyze charge transfer and molecular stability in complexes containing the this compound moiety. researchgate.net In the study of heterocyclization reactions, computational analysis of electrocyclization steps and subsequent eliminations involving tosylate-related intermediates has helped to rationalize the formation of side products. whiterose.ac.uk
The following table summarizes findings from studies on intermediates and transition states in reactions involving this compound:
| Study Type | System | Key Findings | Methods | Reference |
| Experimental (Solvolysis) | 2-Octyl Tosylate | High but incomplete inversion of configuration, suggesting a complex mechanism. | Stereochemical analysis | whiterose.ac.uk |
| Experimental (Solvolysis) | 2-Butyl Tosylate in TFA | Observation of a 1,2-hydride shift, indicating a carbocation intermediate. | Product analysis | whiterose.ac.uk |
| Experimental (Solvolysis) | CF3-substituted Benzylic Sulfonates | Rate-limiting formation of a destabilized α-(trifluoromethyl)carbenium ion. | Linear free-energy relationships | beilstein-journals.org |
| Computational (DFT) | Nickel-catalyzed Cross-coupling | Elucidation of transition state structures and reaction pathways. | DFT Calculations | researchgate.net |
| Computational (DFT) | Heterocyclization Reactions | Analysis of electrocyclization transition states and intermediate stability. | DFT Calculations | whiterose.ac.uk |
Catalytic Applications and Catalysis Research of 4 Methylbenzenesulfonate
Homogeneous Catalysis
In homogeneous catalysis, 4-methylbenzenesulfonate, primarily in its acidic form (p-toluenesulfonic acid), is a widely used, commercially available, and relatively inexpensive organocatalyst. preprints.orgatamanchemicals.com Its strong Brønsted acidity and solubility in organic solvents make it an effective catalyst for a variety of organic reactions. atamanchemicals.com
Acidic Catalysis in Organic Transformations
p-Toluenesulfonic acid is a staple acid catalyst in organic synthesis, often replacing corrosive and environmentally hazardous mineral acids like sulfuric acid and hydrochloric acid. preprints.orgnih.gov Its solid, non-corrosive nature allows for easier handling and simplified reaction work-ups. preprints.org
Esterification of carboxylic acids with alcohols is a fundamental transformation, and p-toluenesulfonic acid is a highly effective catalyst for this process. atamanchemicals.com It facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the alcohol.
Research has demonstrated the efficacy of PTSA in various esterification reactions. For instance, in the synthesis of ethylene (B1197577) glycol butyl ether acetate (B1210297) (EGBEA), a high-boiling point solvent, PTSA was used as the catalyst. atlantis-press.com The study optimized reaction conditions, achieving a high yield of 98.81% with a catalyst dosage of 3% relative to the reactants. atlantis-press.com Another study focused on the esterification of oleic acid with various alcohols, where dodecylbenzene (B1670861) sulfonic acid (DBSA), a related arylsulfonic acid, showed excellent catalytic activity even at room temperature in the absence of a solvent. psu.edu
| Carboxylic Acid | Alcohol | Catalyst Loading | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetic Acid | Ethylene Glycol Butyl Ether | 3 wt% | 80-95 °C, 60 min | 98.81 | atlantis-press.com |
| Benzoic Acid | Dodecan-1-ol | Not specified | Not specified | High | |
| Oleic Acid | n-Butanol | Not specified | 343 K | High | rsc.org |
The protection of carbonyl groups in aldehydes and ketones as acetals or ketals is a crucial step in multi-step organic synthesis. nih.govscielo.br p-Toluenesulfonic acid is a standard catalyst for this transformation, promoting the reaction of the carbonyl compound with an alcohol or a diol. nih.govscielo.br The reaction is reversible and often requires the removal of water to drive it to completion. nih.gov
Microwave irradiation has been shown to accelerate the PTSA-catalyzed acetalization of various aldehydes and ketones with ethylene glycol. tandfonline.com In a study on the acetalization of glycerol (B35011) with benzaldehyde (B42025), microwave heating in the presence of PTSA significantly reduced the reaction time to 15 minutes, achieving a benzaldehyde conversion of 67%. mdpi.com Research has also compared the catalytic activity of PTSA with other homogeneous and heterogeneous acid catalysts in the reaction of meso-erythritol with acetone (B3395972), where PTSA led to the formation of the bis-ketal in high yield (95%). nsf.gov
| Carbonyl Compound | Alcohol/Diol | Catalyst | Reaction Conditions | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Aldehydes & Ketones | Ethylene Glycol | p-TSA | Microwave irradiation | Readily acetalized | tandfonline.com |
| Benzaldehyde | Glycerol | p-TSA | 140 °C, 15 min, microwave | 67% Conversion | mdpi.com |
| meso-Erythritol | Acetone | p-TSA | Not specified | 95% Yield (bis-ketal) | nsf.gov |
| Hexanal | 2-Ethyl-hexanol | p-TSA | Reflux | >90% Yield | scielo.br |
Catalytic Polymerization and Dimerization Initiators
Esters of 4-methylbenzenesulfonic acid, known as tosylates, are effective initiators for cationic polymerization. researchgate.netresearchgate.net The tosylate group is a good leaving group, which facilitates the formation of a carbocationic or oxonium ion species that initiates the polymerization of susceptible monomers, such as alkenes with electron-donating substituents and heterocyclic monomers. researchgate.netwikipedia.org
In the cationic ring-opening polymerization (CROP) of 2-oxazolines, alkyl and benzyl (B1604629) tosylates are commonly used as initiators. researchgate.netresearchgate.net The choice of the counter-ion (in this case, this compound) and the initiator structure can influence the polymerization kinetics and the properties of the resulting polymer. researchgate.net Research has shown that for the copolymerization of 2-ethyl-2-oxazoline (B78409) and 2-phenyl-2-oxazoline, initiators with a tosylate leaving group lead to the formation of quasi-diblock copolymers due to the large difference in reactivity ratios. researchgate.net However, even at elevated temperatures, some tosylate initiators can exhibit slow initiation, which can lead to broader molar mass distributions in the final polymer. researchgate.net
Beyond polymerization, p-toluenesulfonic acid also catalyzes the dimerization of α-methylstyrene. researchgate.net
Heterogeneous Catalysis
While homogeneous catalysts like PTSA are effective, their separation from the reaction mixture can be challenging. To overcome this, significant research has focused on developing heterogeneous catalysts by immobilizing sulfonic acid groups onto solid supports. This approach combines the high catalytic activity of sulfonic acids with the ease of separation and reusability of a solid catalyst.
Design and Synthesis of Sulfonic Acid Functionalized Catalysts
A variety of solid materials have been functionalized with sulfonic acid groups, often derived from or analogous to 4-methylbenzenesulfonic acid, to create stable and reusable solid acid catalysts.
One approach involves the copolymerization of p-toluenesulfonic acid with crosslinking agents like paraformaldehyde. mdpi.com This method yields a polymeric solid acid with a high acid density (up to 4.0 mmol/g) and good thermal stability (up to 200 °C), showing catalytic activity comparable to sulfuric acid in esterification and acetalization reactions. mdpi.com
Another common strategy is the immobilization of sulfonic acid groups onto inorganic supports such as silica (B1680970), zirconia, or metal-organic frameworks (MOFs). mdpi.comtandfonline.com For instance, polystyrene-supported p-toluenesulfonic acid (PS-PTSA) has been developed as a highly active and reusable heterogeneous catalyst for the synthesis of various heterocyclic compounds in water. uq.edu.au Similarly, UiO-66, a zirconium-based MOF, has been impregnated with PTSA to create a stable and recyclable catalyst for the esterification of fatty acids for biodiesel production. tandfonline.com The resulting PTSA/UiO-66 catalyst demonstrated excellent stability and reusability. tandfonline.com
Sulfonic acid-functionalized mesoporous materials, such as SBA-15 and MCM-41, have also been synthesized and show high catalytic activity in various organic transformations due to their high surface area and ordered pore structures. mdpi.com The functionalization can be achieved by grafting organosilanes containing sulfonic acid groups or by direct sulfonation of incorporated aromatic rings. mdpi.com
| Catalyst Type | Synthesis Method | Key Features | Application | Reference |
|---|---|---|---|---|
| Polymeric Resin | Copolymerization of p-toluenesulfonic acid and paraformaldehyde | High acid density (4.0 mmol/g), high thermal stability (200 °C) | Esterification, Acetalization | mdpi.com |
| Polystyrene-supported p-TSA (PS-PTSA) | Functionalization of polystyrene resin | Reusable, active in aqueous media | Synthesis of dihydropyrano[2,3-c]pyrazoles | uq.edu.au |
| PTSA on UiO-66 MOF | Impregnation of UiO-66 with p-toluenesulfonic acid | Excellent stability and reusability | Esterification of fatty acids | tandfonline.com |
| Sulfonic acid-functionalized mesoporous silica | Grafting or direct sulfonation | High surface area, ordered pores | Various organic synthesis reactions | mdpi.com |
Nanocatalysis in Chemical Synthesis
Nanocatalysis leverages the unique properties of nanoscale materials to achieve high catalytic efficiency and selectivity. researchgate.net The use of this compound in this field is often linked to its incorporation into larger, functional nanocatalytic systems.
Magnetic nanoparticles (MNPs), such as those based on ferrite (B1171679) (Fe3O4), are of particular interest because they allow for easy catalyst recovery using an external magnet. nih.govresearchgate.net These MNPs can be coated with silica and further functionalized to create core-shell nanocatalysts. nih.gov As mentioned previously, a catalyst system comprising Fe3O4@SiO2 functionalized with a urea-rich ligand has been used for the synthesis of hybrid pyridines, with 4-acetylphenyl this compound as one of the reactants. nih.gov This highlights the integration of this compound-containing substrates with advanced nanocatalyst design.
Furthermore, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction has been accomplished using 4-formylphenyl-4-methylbenzenesulfonate as a starting material. acs.org This one-pot, three-component process is catalyzed by cysteine, a bio-organic catalyst, under microwave irradiation, showcasing a green chemistry approach in which the tosylate-bearing aldehyde is a key building block. acs.org
Coordination Chemistry in Catalysis
In coordination chemistry, the this compound anion can act as a counter-ion or, in some cases, a ligand that coordinates to a metal center. Its presence can influence the geometry, stability, and catalytic activity of the resulting metal complex. lookchem.comguidechem.com
Research has demonstrated the synthesis and characterization of various metal complexes where this compound is a key component. bohrium.comresearchgate.net For example, a Schiff-base ligand, 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazono]methylphenyl this compound, has been used to form complexes with Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). bohrium.comresearchgate.net In these complexes, the tosylate group is part of the ligand framework. The coordination of the metal ion occurs through other donor atoms in the Schiff base, leading to octahedral or tetrahedral geometries depending on the metal. bohrium.comresearchgate.net These complexes have been investigated for their potential biological and catalytic activities. bohrium.com
Similarly, 1,10-Phenanthroline, mono(this compound) is a compound that forms stable complexes with various metal ions and has applications in coordination chemistry and catalysis. guidechem.com The tosylate anion can also be found in complexes with lanthanide metals like erbium and europium, such as Tris(dibenzoylmethane)mono(phenanthroline)erbium, where it can influence the complex's properties. guidechem.com
The this compound group can be incorporated into the structure of larger organic molecules designed to act as chelating agents for metal ions. These chelating agents, or ligands, are crucial for creating specific catalytic systems with desired activities and selectivities.
A prime example is the development of Schiff-base ligands containing the this compound moiety. bohrium.comresearchgate.netsemanticscholar.org These ligands are synthesized through the condensation of an aldehyde or ketone with a primary amine. The resulting imine group, along with other nearby donor atoms (like N, O, or S), can bind to a metal ion, forming a stable chelate complex. For instance, the ligand 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazono]methylphenyl this compound has been used to create mononuclear mixed-ligand complexes with metals like Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), using 8-hydroxy quinoline (B57606) as a co-ligand. semanticscholar.org In these octahedral complexes, the Schiff base acts as a neutral bidentate ligand. semanticscholar.org The design of such ligands is strategic, as the electronic and steric properties of the entire molecule, including the peripheral tosylate group, can fine-tune the behavior of the catalytic metal center.
Table 2: Geometry of Metal Complexes with a this compound-Containing Schiff-Base Ligand bohrium.comresearchgate.net
| Metal Ion | Coordination Geometry |
|---|---|
| Fe(III) | Octahedral |
| Co(II) | Octahedral |
| Ni(II) | Tetrahedral |
| Cu(II) | Octahedral |
Hydrogenation and Dehydrogenation Catalysis Research
Hydrogenation and dehydrogenation reactions are vital in many industrial processes, including the synthesis of fine chemicals and research into chemical hydrogen storage. mdpi.comnih.gov The "borrowing hydrogen" or "hydrogen auto-transfer" principle is an elegant strategy that combines dehydrogenation and hydrogenation in a single pot to form complex molecules from simpler starting materials like alcohols. nih.govunivie.ac.at
In the context of liquid organic hydrogen carriers (LOHCs), derivatives of this compound have been synthesized as intermediates for creating novel hydrogen storage materials. mdpi.com For example, compounds such as 2-methylpropane-1,3-diyl bis(this compound) were prepared by reacting the corresponding diol with 4-toluenesulfonyl chloride. mdpi.com These tosylated intermediates were then used to synthesize N-alkyl-bis(carbazole)-based materials. The subsequent catalytic hydrogenation and dehydrogenation of these carbazole (B46965) derivatives were studied using ruthenium and palladium catalysts, respectively, demonstrating a complete and reversible hydrogen storage cycle. mdpi.com
Catalytic transfer hydrogenation, which uses a hydrogen donor molecule instead of gaseous H₂, is another important area. researchgate.net This method has been used for the rapid reduction of nitro groups. While not always directly involving this compound as a catalyst, it is used in the synthesis of substrates for such reactions. For example, a one-pot protocol was developed to convert 3-nitropyridines into 3-acetamidopyridin-2-yl this compound derivatives, a transformation that involves a reduction step akin to hydrogenation. researchgate.net
Advanced Analytical Characterization in 4 Methylbenzenesulfonate Research
Diffraction Techniques for Crystalline Analysis
X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous determination of the molecular structure of a crystalline compound at the atomic level. mdpi.com By analyzing the diffraction pattern of a single crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles. mkuniversity.ac.in This technique provides a detailed three-dimensional model of the molecule.
For 4-methylbenzenesulfonate derivatives, SCXRD studies reveal the conformation of the tosyl group and its orientation relative to the rest of the molecule. nih.govresearchgate.net Furthermore, SCXRD provides invaluable information about the crystal packing, showing how individual molecules are arranged in the crystal lattice and detailing intermolecular interactions such as hydrogen bonding and π-stacking. nih.govresearchgate.net
Table 3: Illustrative Crystallographic Data for a this compound Salt
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 36.911(9) |
| b (Å) | 9.931(2) |
| c (Å) | 14.795(3) |
| β (°) | 112.32(3) |
| Volume (ų) | 5017(2) |
| Z | 8 |
Data for 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium this compound. researchgate.net
High-Resolution X-ray Diffractometry (HRXRD) is a specialized X-ray diffraction technique used to analyze the crystalline quality of single crystals and epitaxial thin films. contractlaboratory.comresearchgate.net While SCXRD determines the average atomic structure, HRXRD can provide detailed information about deviations from a perfect crystal structure. protoxrd.comstanford.edu This includes the determination of lattice parameters with very high precision, the assessment of crystalline perfection (mosaicity), the characterization of strain in thin films, and the analysis of dislocation densities. contractlaboratory.comprotoxrd.com
In the context of this compound research, HRXRD would be particularly useful for characterizing the quality of single crystals grown for specific applications, or for studying thin films of tosylate-containing materials deposited on a substrate. dtic.mil The technique can reveal subtle structural imperfections that can influence the physical properties of the material.
Mass Spectrometry and Chromatographic Separations
Mass spectrometry and chromatography are indispensable tools in the analysis of this compound (also known as tosylate) and its derivatives. These techniques, particularly when combined, offer high sensitivity and selectivity for the detection, quantification, and structural elucidation of tosylates in various matrices.
Hyphenated Techniques (LC-MS, GC-MS, UHPLC-Q-TOF-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are paramount in modern analytical research of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for the analysis of non-volatile and thermally labile compounds like tosylates. An LC-MS/MS method has been developed for the simultaneous determination of 15 different sulfonate esters, including esters of p-toluenesulfonate. phmsociety.org This method utilizes atmospheric pressure chemical ionization (APCI) in multiple reaction monitoring (MRM) mode for quantification. phmsociety.org For optimal performance, mobile phases must be compatible with mass spectrometry; for instance, phosphoric acid, often used in HPLC, should be replaced with formic acid. wikipedia.orglabtorg.kz The choice of mobile phase additive is critical; while trifluoroacetic acid (TFA) can provide good peak shape in HPLC, it is often suppressed in MS. Ammonium (B1175870) formate (B1220265) has been shown to be an effective MS-compatible alternative, providing good peak shape and separation for alkyl sulfonate esters. shimadzu.com LC-MS has proven to be more effective than GC-FID for determining trace levels of tosylate esters in drug substances, with limits of quantification between 2.5 and 5 ng/mL. sivonic.com
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable tosylate derivatives, such as methyl, ethyl, and isopropyl p-toluenesulfonates. kta.com These compounds are often monitored as potential genotoxic impurities in pharmaceutical ingredients. kta.com A GC-MS method can enhance detection sensitivity, although its anti-interference ability may be limited in complex matrices. mdpi.com For improved performance, GC-tandem mass spectrometry (GC-MS/MS) offers high anti-interference capabilities, sensitivity, and accuracy, making it an effective method for detecting sulfonate esters in challenging samples. mdpi.com One study established a rapid and highly sensitive GC-MS/MS method for detecting three p-toluenesulfonate impurities in pharmaceuticals, demonstrating excellent linearity (correlation coefficients > 0.995) and low detection limits (< 1 μg/L). mdpi.com
Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) represents a significant advancement in the analysis of complex mixtures. This technique provides fast, high-resolution separations with exceptional sensitivity and mass accuracy. rsc.orgresearchgate.net The Q-TOF-MS component is particularly valuable for structural elucidation and identifying fragmentation patterns of unknown compounds. rsc.org In metabolomics, an integrated UHPLC-QTOF-MS/MS-SPE-NMR system has been developed for high-throughput, confident metabolite identification. nih.gov This powerful combination allows for the simultaneous purification and identification of a wide range of compounds. nih.gov For the analysis of genotoxic impurities like alkyl arylsulfonates, a UHPLC system combined with a PDA and a single quadrupole mass detector can reduce analysis times from 30 minutes to just 5 minutes. sigmaaldrich.com
| Parameter | Value |
|---|---|
| Linearity (Correlation Coefficient, r) | > 0.995 |
| Precision (%RSD) | < 10% |
| Detection Limit | < 1 μg/L |
| Quantitation Limit | 3 μg/L |
| Recovery Rate | 80% - 110% |
Advanced Chromatographic Methods (HPLC, TLC, Planar Chromatography)
Advanced chromatographic methods remain fundamental for the routine analysis and purification of this compound and its related compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tosylates. A variety of HPLC methods have been developed for the separation of sodium this compound and 4-methylbenzenesulfonic acid. wikipedia.orglabtorg.kz These methods often employ reverse-phase columns, such as C18 or specialized columns with low silanol (B1196071) activity, and mobile phases consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid. wikipedia.orglabtorg.kz For compounds that are highly polar, such as benzenesulfonic and p-toluenesulfonic acids, traditional reversed-phase columns may provide poor retention. libretexts.org In such cases, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior retention and peak shape. libretexts.org The use of ion-pairing reagents in the mobile phase is another strategy to enhance the retention of polar tosylates on reversed-phase columns. shimadzu.comspectroscopyonline.com
| Parameter | Details |
|---|---|
| Column | Reverse-phase Hypersil Gold C8 (5 µm, 4.6 mm i.d. x 250 mm) |
| Mobile Phase | 5 mM tetrabutylammonium (B224687) phosphate (B84403) buffer : acetonitrile (50:50, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Limit | 0.5 µg/mL |
| Quantification Limit | 1.6 µg/mL |
| Recovery | 94.0% to 101.1% |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of reaction mixtures containing tosylates. It is frequently used to monitor the progress of reactions, such as the tosylation of alcohols. scbt.com The separation is achieved on a stationary phase, typically silica (B1680970) gel, with an appropriate mobile phase. For example, a mixture of ethyl acetate (B1210297) and hexanes can be used to separate a mono-tosylated product from the starting material and a bis-tosylated by-product. scbt.com Visualization of the separated spots can be achieved using UV light if the compounds are UV-active. scbt.commyscope.training
Planar Chromatography , which includes TLC and High-Performance Thin-Layer Chromatography (HPTLC), is valued for its ability to analyze multiple samples simultaneously. electrochemsci.org This high-throughput capability makes it an efficient screening tool. electrochemsci.org HPTLC, an advanced form of TLC, offers higher resolution and sensitivity, making it suitable for quantitative analysis in quality control settings. electrochemsci.org
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound and its derivatives, TGA and DSC provide valuable information about thermal stability, decomposition, and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of tosylate-containing compounds. For instance, a TGA of 2-hydroxy-4-methylbenzenesulfonic acid ammonium salt showed an initial degradation onset at 230.9°C, with subsequent degradation onsets at 321.5°C and 516.1°C in a nitrogen environment. nih.gov In another study, the decomposition temperature of a deep eutectic solvent composed of tetrabutylphosphonium (B1682233) bromide and p-toluenesulfonic acid was investigated using TGA, which indicated a significant mass loss due to decomposition around 680 K. mdpi.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. spectroscopyonline.comscbt.com For example, DSC was used to determine the glass transition temperature (Tg) of a deep eutectic solvent containing p-toluenesulfonic acid, which was found to be 235 K. mdpi.com The melting point of p-toluenesulfonic acid monohydrate is in the range of 103-106 °C. libretexts.org DSC can provide precise measurements of such phase changes, yielding a thermogram that plots heat flow against temperature. researchgate.net
| Parameter | Temperature (°C) |
|---|---|
| Initial Degradation Onset | 230.9 |
| Second Degradation Onset | 321.5 |
| Third Degradation Onset | 516.1 |
Electrochemical Characterization Techniques (Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization)
Electrochemical techniques are crucial for characterizing the behavior of this compound in applications such as coatings and electrochemical systems.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of coatings and interfaces. kta.com By applying a small amplitude AC voltage over a range of frequencies, EIS can measure the impedance of a system, which relates to its resistance and capacitance. phmsociety.orgkta.com This technique is particularly useful for evaluating the performance of protective coatings, including those that may incorporate sulfonate functionalities. kta.commdpi.com EIS can detect the degradation of a coating as it becomes less resistant to moisture permeation. kta.com The data is often represented as Nyquist or Bode plots, and an equivalent electrical circuit model is used to interpret the results and determine parameters such as coating capacitance and charge transfer resistance. phmsociety.orgmdpi.com
Potentiodynamic Polarization is a technique used to evaluate the corrosion resistance of materials and coatings. It involves scanning the potential of a sample and measuring the resulting current. researchgate.netmdpi.com The resulting polarization curve provides information about the corrosion potential (Ecorr) and corrosion current (Icorr), which are indicators of the material's susceptibility to corrosion. thermofisher.com This method has been used to assess the protective properties of various films on metal substrates. mdpi.com For coatings containing tosylate or other sulfonate groups designed for corrosion protection, potentiodynamic polarization can quantify their effectiveness in reducing the corrosion rate of the underlying substrate.
Surface Analysis Methods (e.g., Energy Dispersive X-ray Analysis)
Surface analysis techniques provide information about the elemental composition and chemical state of the outermost layers of a material.
Computational Chemistry and Theoretical Modeling of 4 Methylbenzenesulfonate Systems
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for elucidating the electronic structure, stability, and reactivity of molecular systems. For 4-methylbenzenesulfonate, these computational methods provide a deeper understanding of its fundamental properties.
Hartree-Fock (HF) and Density Functional Theory (DFT) for Optimized Geometries
The precise three-dimensional arrangement of atoms in this compound and its derivatives is foundational to understanding its behavior. Both Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed to determine the optimized molecular geometry of these systems. researchgate.netntnu.no
Studies on various this compound derivatives have demonstrated that geometries optimized using both HF and DFT, particularly the B3LYP functional with basis sets like 6-311++G(d,p), are in good agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.netconsensus.app For instance, in a study of 4-(2-amino-2-oxoethyl) phenyl this compound, the optimized structural parameters calculated by both DFT and HF methods were found to be largely in conformity with the X-ray diffraction data. researchgate.netconsensus.app These computational approaches can accurately predict bond lengths, bond angles, and dihedral angles, providing a reliable molecular structure in the absence of experimental data. ntnu.no
Table 1: Comparison of Selected Computational Methods for Geometry Optimization
| Method | Description | Basis Set Example | Common Application for this compound |
| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. nih.gov | 6-311++G(d,p) | Provides a good initial geometry and is often used as a baseline for more advanced calculations. researchgate.net |
| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system. The choice of exchange-correlation functional is crucial. | B3LYP/6-311G(d,p) | Widely used for its balance of accuracy and computational cost in predicting the geometries of this compound systems. bohrium.comresearchgate.net |
Molecular Orbital Analysis (HOMO, LUMO) for Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic properties and chemical reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For this compound and its derivatives, DFT calculations are commonly used to determine the energies of these frontier orbitals. researchgate.netjecst.org For example, in a study of 4-acetylphenyl this compound, the HOMO-LUMO energy gap was calculated to be 3.97 eV, suggesting the molecule is soft and highly reactive. researchgate.net In another investigation involving a Schiff-base ligand containing the this compound moiety, the HOMO and LUMO molecular orbitals were evaluated to understand the electronic transitions within the molecule. researchgate.net These analyses help in predicting sites for electrophilic and nucleophilic attacks. researchgate.net
Table 2: Representative HOMO-LUMO Energy Gaps for this compound Derivatives
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-acetylphenyl this compound | DFT/HF | - | - | 3.97 |
| 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl this compound (Gaseous Phase) | DFT/6-31G(d,p) | -8.96 | -1.54 | 7.42 |
| 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl this compound (Aqueous Phase) | DFT/6-31G(d,p) | -8.93 | -1.58 | 7.35 |
Data compiled from multiple sources. researchgate.netjecst.org
Natural Bond Orbital (NBO) Analysis for Stability and Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge transfer, hyperconjugative interactions, and the stability of molecular systems. pleiades.onlineuni-muenchen.de It provides a detailed picture of the Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals, and their interactions. uni-muenchen.dewisc.edu
Intermolecular and Intramolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Interactions)
The solid-state architecture and properties of this compound compounds are significantly influenced by a network of non-covalent interactions. tamu.edu Computational methods, often in conjunction with X-ray crystallography, are vital for identifying and quantifying these interactions.
In various crystalline structures of this compound derivatives, hydrogen bonds of the types N-H···O and C-H···O are frequently observed, playing a crucial role in stabilizing the crystal packing. researchgate.netconsensus.appresearchgate.net For example, in 4-chloroanilinium this compound, cations and anions are linked via N—H⋯O hydrogen bonds into double chains. researchgate.net
Furthermore, π-interactions, including C-H···π and π-π stacking, are common. researchgate.netnih.gov In the crystal structure of 4-(2-amino-2-oxoethyl) phenyl this compound, C-H···π interactions contribute to the formation of a supramolecular structure. researchgate.netconsensus.app A study on 2-(6-iodo-1,3-benzodioxol-5-yl)ethyl this compound revealed two distinct conformational types stabilized by intramolecular and intermolecular π-stacking. nih.gov Intramolecular interactions can also be significant, as seen in the folded "hairpin" conformation of some tosyl esters, which is stabilized by van der Waals attractions. nih.gov
Molecular Docking and In-silico Biological Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comscispace.com This method is extensively used to understand the potential biological activity of compounds by modeling their interaction with the binding site of a protein or other biological target.
Several studies have utilized molecular docking to investigate the biological potential of this compound derivatives. For instance, metal complexes of a Schiff-base ligand containing a this compound moiety were docked against the receptors of Human Peroxiredoxin 2 and Escherichia coli to understand their binding mechanisms and support their observed antibacterial and antioxidant activities. bohrium.comresearchgate.net In another study, 4-(2-amino-2-oxoethyl) phenyl this compound was docked against the Tubulin-Colchicine: Stathmin-Like Domain Complex to explore its potential interactions. consensus.app The results of these in-silico studies, often reported as binding affinity or energy, provide valuable insights into the inhibitory potential of these compounds against various biological targets. scispace.comresearchgate.net
Table 3: Examples of Molecular Docking Studies on this compound Derivatives
| Compound/Complex | Target Protein (PDB ID) | Purpose of Study | Reference |
| Fe(III), Co(II), Ni(II), Cu(II), Zn(II) complexes of a Schiff-base ligand with this compound | Human Peroxiredoxin 2 Oxidized (5IJT), Escherichia coli (3t88) | To determine interactions and probable binding sites, cross-validating biological activity. | bohrium.comresearchgate.net |
| 4-(2-amino-2-oxoethyl) phenyl this compound (APMBS) | Tubulin-Colchicine: Stathmin-Like Domain Complex | To perform docking studies against the target protein. | consensus.app |
| 4-acetylphenyl this compound (APMBS) | Nucleotide pyrophosphatase/phosphodiesterase (NPP) enzyme | To investigate potential for drug discovery. | consensus.app |
| Quinazolin-4(3H)-one derivatives with this compound | Aldose reductase 2 (ALR2) | To investigate binding interactions and inhibitory activity. | researchgate.net |
Adsorption Isotherm Studies and Mechanistic Insights (e.g., Langmuir Adsorption)
Adsorption isotherm studies describe the equilibrium of adsorption of a substance on a surface at a constant temperature. These studies are crucial for applications such as corrosion inhibition, where the effectiveness of an inhibitor depends on its ability to adsorb onto a metal surface.
The adsorption behavior of certain this compound derivatives has been investigated, particularly in the context of corrosion inhibition for mild steel in acidic media. scielo.org.zaresearchgate.net These studies have shown that the experimental data often fits well with the Langmuir adsorption isotherm. jecst.orgscielo.org.za The Langmuir model assumes that adsorption occurs at specific homogeneous sites on the surface, forming a monolayer. ijcce.ac.ir
By fitting the data to the Langmuir isotherm, key parameters such as the equilibrium constant of adsorption (Kads) and the maximum surface coverage (θ) can be determined. scielo.org.za The free energy of adsorption (ΔG0ads) can also be calculated, with negative values indicating a spontaneous adsorption process. jecst.org For example, the adsorption of 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl this compound on a stainless steel surface was found to follow the Langmuir model, with a ΔG0ads of -8.45 kJ mol−1, suggesting spontaneous adsorption. jecst.org These studies indicate that this compound derivatives can form a protective film on metal surfaces through a combination of physical and chemical adsorption processes. researchgate.net
Development of Computational Models for Reactivity Prediction
The prediction of chemical reactivity for systems involving this compound (tosylate) has been significantly advanced through the development and application of sophisticated computational models. These models, ranging from quantitative structure-activity relationships (QSAR) to high-level quantum mechanical calculations, provide invaluable insights into reaction mechanisms, kinetics, and the influence of molecular structure on reactivity. By simulating molecular interactions and properties, these theoretical approaches allow for the rationalization of experimental observations and the a priori prediction of chemical behavior.
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the biological activity or chemical reactivity of a series of compounds with changes in their molecular features, known as descriptors. For tosylate-containing compounds, QSAR studies have been employed to predict their cytotoxic effects and other biological activities, which are intrinsically linked to their chemical reactivity.
In a notable study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, QSAR models were developed to understand the structural requirements for cytotoxicity against various cancer cell lines. nih.gov The analysis revealed that descriptors related to the three-dimensional shape and electronic properties of the molecules were crucial for predicting their activity. nih.govresearchgate.net For instance, the total symmetry index (Gu), 3D-MoRSE descriptors (Mor31v and Mor32u), and the 3D Petitjean index (PJI3) were identified as the most significant descriptors. nih.gov The compound exhibiting the highest cytotoxicity against MOLT-3 cells also had the highest Gu value, while the inactive analogue possessed the lowest Gu value, highlighting a clear structure-activity link. nih.govresearchgate.net Conversely, the most potent compound against HepG2 cells was the one with the highest molecular mass. nih.govresearchgate.net These models, while powerful, require careful validation to avoid issues like overfitting and the inclusion of outliers, which can compromise their predictive accuracy. scirp.org
| Descriptor | Significance in QSAR Model | Correlation with Cytotoxicity | Reference |
| Total Symmetry Index (Gu) | High | A higher Gu value was associated with greater cytotoxicity against MOLT-3 cell lines. | nih.govresearchgate.net |
| 3D-MoRSE (Mor31v, Mor32u) | High | These descriptors contribute significantly to the predictive power of the QSAR model for cytotoxicity. | nih.gov |
| 3D Petitjean Index (PJI3) | High | An important descriptor for explaining the variance in the observed cytotoxic activities. | nih.gov |
| Molecular Mass | Moderate | The highest molecular mass compound showed the most potent activity against HepG2 cells. | nih.govresearchgate.net |
This table summarizes key molecular descriptors identified in QSAR studies of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives and their correlation with cytotoxic activity.
Quantum Mechanics-Based Models
Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), offer a more fundamental approach to predicting reactivity. DFT calculations are used to model the electronic structure of molecules, allowing for the detailed investigation of reaction pathways, transition states, and the calculation of activation energies.
DFT has been instrumental in elucidating the mechanisms of reactions involving tosylates. For example, in the t-BuLi initiated polymerization of styrene (B11656) in the presence of sodium this compound (SMBS), DFT calculations were performed to evaluate the transition state structures. nih.govrsc.org These calculations, using the B3PW91 hybrid functional, showed that in the presence of SMBS, the Gibbs free energy barriers for monomer addition are altered, favoring the formation of isotactic polystyrene. nih.govrsc.org The energy of the transition states differed by as much as 1.4 kcal mol−1 depending on the stereochemical approach, leading to a significant difference in activation energies that ultimately controls the stereochemistry of the polymer. rsc.org
Furthermore, DFT is used to analyze intermolecular interactions, such as hydrogen bonding and aromatic stacking, which can influence the reactivity of tosylate derivatives. In a study of nitroaniline derivatives containing a this compound group, van der Waals corrected DFT calculations revealed that stacking interactions between a phenyl group and a chelate ring contributed significantly to the dimerization energy, a key factor in the crystal packing and potentially the reactivity of the monomers. acs.org
| System/Reaction | Computational Method | Key Findings | Reference |
| Styrene Polymerization with Na-tosylate | DFT (B3PW91/6-311++G(d,p)) | SMBS alters transition state energies, favoring isotactic polymer formation. Activation energies differ by up to 3.3 kcal mol−1. | nih.govrsc.org |
| 2-((2-nitrophenyl)amino)ethyl this compound | DFT (van der Waals corrected) | Phenyl-chelate stacking interactions are a significant factor in the dimerization of monomers, alongside C–H···O hydrogen bonding. | acs.org |
| Nucleophilic Substitution on Phenethyl Tosylate | DFT (IEFPCM/DLPNO-CCSD(T)) | Mesylate is used as a computational model for tosylate to compare SN1 and SN2 reaction barriers with different nucleophiles. | uni-muenchen.de |
This table presents findings from DFT studies on systems involving this compound, highlighting the insights gained into reaction mechanisms and intermolecular forces.
Linear Free-Energy Relationships (LFER)
Linear Free-Energy Relationships (LFERs), most notably the Hammett equation, provide a bridge between physical organic chemistry and computational modeling. These relationships are used to quantify the effect of substituents on the rate and equilibrium of reactions. The solvolysis of benzyl (B1604629) tosylates has been a classic system for studying substituent effects using LFERs. oup.comacs.org
Analysis of the solvolysis rates of substituted benzyl tosylates in aqueous acetone (B3395972) using the Hammett equation reveals that a simple linear correlation is not obtained across a wide range of substituents. oup.comacs.org This nonlinearity is indicative of a shift in the reaction mechanism. oup.com Hammett plots for these reactions often show a split pattern or curvature, which can be interpreted as a transition from a more SN2-like mechanism for electron-withdrawing groups to a more SN1-like mechanism with the formation of a carbocation intermediate for electron-donating groups. oup.comviu.ca For strongly activating substituents, a linear correlation can be achieved using a modified Yukawa-Tsuno equation, yielding a large negative ρ value (e.g., -5.23 to -5.6), which signifies a substantial buildup of positive charge at the benzylic carbon in the transition state, consistent with an SN1 mechanism. oup.comviu.ca
| Reaction | LFER Model | Reaction Constant (ρ) | Interpretation | Reference |
| Solvolysis of substituted benzyl tosylates (electron-donating groups) | Hammett Equation (vs σ+) | -5.6 | Large negative value indicates significant positive charge buildup at the reaction center, consistent with an SN1 mechanism. | viu.ca |
| Solvolysis of substituted benzyl tosylates (electron-withdrawing groups) | Hammett Equation | -2.81 | Smaller negative value suggests a transition state with less charge development, leaning towards an SN2 mechanism. | viu.ca |
| Solvolysis of substituted benzyl tosylates (general) | Hammett Equation | -2.20 (for limited set) | A poor overall linear relationship indicates a mechanistic shift across the substituent range. | acs.org |
This table summarizes the application of the Hammett equation to the solvolysis of benzyl tosylates, showing how the reaction constant (ρ) provides insight into the reaction mechanism.
Machine Learning and Hybrid Approaches
More recently, machine learning (ML) has emerged as a powerful tool for predicting chemical reactivity on a large scale. bohrium.comchemrxiv.org These models can learn complex relationships from large datasets of experimental and computational data to predict reactivity parameters like nucleophilicity (N) and electrophilicity (E). bohrium.comchemrxiv.org An online platform has been developed using an ML model trained on over a thousand nucleophiles and hundreds of electrophiles, which can predict Mayr's N and E parameters with high accuracy (R² > 0.9). bohrium.comchemrxiv.org Such tools are invaluable for predicting the feasibility and rate of reactions involving tosylates, which are common electrophiles, with a wide range of nucleophiles. whiterose.ac.uk These models can also predict optimal reaction conditions, such as solvents and temperature, by learning from vast reaction databases. mit.edu
The continued development of these computational models, from empirical QSAR to first-principles DFT and data-driven ML, is crucial for advancing the understanding and prediction of the reactivity of this compound systems. They provide a robust framework for designing new molecules and reactions with desired properties and outcomes.
Applications in Advanced Organic Synthesis and Derivative Chemistry
Intermediate for Fine Chemicals and Specialty Organic Molecules
4-Methylbenzenesulfonate serves as a crucial intermediate in the synthesis of a diverse array of fine chemicals and specialty organic molecules. smolecule.com Its derivatives are foundational building blocks for products in the pharmaceutical, agrochemical, and dye industries. smolecule.comontosight.ai The tosylate group can be introduced into a molecule, typically by reacting an alcohol with p-toluenesulfonyl chloride, and then substituted by various nucleophiles like amines, alcohols, or thiols to form a multitude of derivatives. smolecule.com This versatility makes it a key component in the production of specialty chemicals where precise molecular architecture is required. solubilityofthings.comontosight.ai For instance, copper(II) this compound is used as an intermediate and catalyst in the synthesis of fine chemicals and in the manufacture of dyes and pigments. ontosight.ai The compound's ability to facilitate the construction of complex molecules highlights its importance in creating value-added chemical products. solubilityofthings.com
Synthesis of Biologically Active Scaffolds and Precursors
The this compound scaffold is integral to the synthesis of numerous biologically active compounds and their precursors. smolecule.com Its role as a leaving group is frequently exploited in the construction of complex molecular frameworks that form the core of many therapeutic agents. smolecule.com By enabling the strategic introduction of various functional groups, tosylates facilitate the assembly of molecules with specific biological targets.
Recent research has highlighted the significance of the this compound moiety in the design of potent enzyme inhibitors. A notable example is its application in developing inhibitors for aldose reductase (ALR2), an enzyme implicated in diabetic complications. nih.govdntb.gov.ua Scientists have designed and synthesized novel series of non-acidic this compound-based compounds that exhibit significant ALR2 inhibitory activity. nih.govresearchgate.net
In one study, a series of 4-methyl-4-phenyl-benzenesulfonate-based derivatives were synthesized and evaluated. nih.gov Several of these compounds, particularly thiazole (B1198619) derivatives, demonstrated submicromolar inhibition of the ALR2 enzyme. nih.gov For instance, compound 10a from this study emerged as a promising non-acidic aldose reductase inhibitor with an IC₅₀ value of 99.29 nM. nih.gov In vivo studies with this compound showed a significant reduction in blood glucose levels in diabetic mice, along with a mitigation of oxidative stress, suggesting its potential for treating diabetic complications. nih.gov The development of these non-acidic inhibitors is a significant step forward, as they may offer improved therapeutic profiles. researchgate.netwu.ac.th
Table 1: Aldose Reductase 2 (ALR2) Inhibitory Activity of Selected this compound Derivatives
| Compound | IC₅₀ (nM) | Reference |
|---|---|---|
| 2 | 160.40 | nih.gov |
| 9b | 165.20 | nih.gov |
| 10a | 99.29 | nih.gov |
| 14b | 120.60 | nih.gov |
This compound and its derivatives are pivotal precursors in the synthesis of advanced pharmaceutical ingredients (APIs). Their applications are diverse, ranging from respiratory medications to anticancer and antibacterial agents.
For example, tosylates are employed as intermediates in the synthesis of theophylline (B1681296) derivatives, which are used to treat respiratory conditions like asthma. They also serve as building blocks for sulfonamide drugs, a class of antibiotics. Furthermore, research has demonstrated the potential of sulfonate ester derivatives containing the this compound scaffold in developing potent anticancer agents. In one study, certain derivatives showed significant antiproliferative effects against K562 cancer cells, with IC₅₀ values below 0.3 µM. The tosylate group is also a key feature in recently designed 2-phenylquinazolin-4-yl this compound derivatives that have shown potent cytotoxicity against several cancer cell lines by inhibiting tubulin polymerization. researchgate.net Additionally, tosylate intermediates are used in the synthesis of surfactants and other pharmaceutical compounds. nordmann.globalnordmann.global
Chiral Auxiliaries and Stereocontrol in Synthesis
In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is critical, this compound plays a role in the context of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once it has served its purpose, the auxiliary is removed, having guided the formation of a specific enantiomer of the product. wikipedia.org
While tosylates themselves are not typically the primary chiral source, they are used to prepare chiral building blocks and can be part of larger chiral auxiliaries. For example, (S)-Allyl 2-aminopropanoate this compound is described as an essential chiral building block in organic synthesis. The synthesis of chiral molecules often involves converting a chiral alcohol into a tosylate. This tosylated compound can then undergo nucleophilic substitution with high stereochemical control, often with inversion of configuration (an Sₙ2 reaction), allowing for the precise construction of a desired stereocenter. smolecule.com This strategy is fundamental in the synthesis of enantiomerically pure pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. wikipedia.orgresearchgate.net The use of chiral auxiliaries, such as those derived from pseudoephedrine or oxazolidinones, often involves steps where tosylates could be used as leaving groups to introduce new functionalities stereoselectively. wikipedia.org
Generation of Specialized Monomers and Polymeric Precursors
The this compound group is also employed in the field of polymer chemistry for the generation of specialized monomers and polymeric precursors. solubilityofthings.com Its derivatives can be designed as monomers that, when polymerized, impart specific properties to the resulting polymer. The characteristics of monomer precursors, such as their functionality and chemical structure, have a significant impact on the final polymer network and its properties. dtu.dk
Methylene (B1212753) bis(this compound), for instance, can act as a crosslinker to modify the properties of materials through the formation of sulfonate linkages. atomfair.com In other applications, tosylate-containing compounds can serve as additives in polymer chemistry, potentially enhancing the characteristics of plastics and other materials. solubilityofthings.com The synthesis of hydrophobically modified polymers for personal care products can involve monomers containing groups that could be derived from tosylate chemistry. google.com Furthermore, the synthesis of fatty acid methyl esters (FAMEs), which can be derivatized to act as monomers for polymer synthesis, showcases the broad utility of organic synthesis principles where tosylates are a key tool. researchgate.net The ability to create conjugated porous polymer networks also relies on the synthesis of specific diacetyl-functionalized monomers, a process where tosylate chemistry could be instrumental. google.com
Functionalization Strategies for Complex Molecular Architectures
The reactivity of the tosylate group makes it a powerful tool for the functionalization of complex molecular architectures. This is particularly evident in the modification of intricate natural products and the construction of elaborate synthetic targets. The tosylate group's reliability as a leaving group allows for regioselective functionalization, where a specific position on a complex molecule can be targeted for modification. smolecule.com
A prime example is the functionalization of cyclodextrins. Mono-tosylated cyclodextrins are key intermediates that allow for specific modification at the 6-position. unicam.it The tosyl group can be displaced by a variety of nucleophiles, such as azides, to introduce new functionalities. The resulting monoazide can then be reduced to a monoamine, opening up a vast number of subsequent chemical modifications. unicam.it This strategy avoids issues encountered with other methods and provides a reliable route to monofunctionalized cyclodextrins, which have applications in drug delivery and supramolecular chemistry. unicam.it Similarly, tosylates are used as building blocks in the synthesis of complex fluorinated compounds and other intricate molecules, demonstrating their broad utility in advanced synthetic strategies.
4 Methylbenzenesulfonate in Materials Science and Engineering
Crystal Engineering and Supramolecular Assembly
The tosylate anion is a powerful tool in crystal engineering, enabling the design and construction of novel solid-state architectures with desired properties. Its ability to form robust hydrogen bonds and participate in other non-covalent interactions is key to controlling the assembly of molecules in a crystalline lattice.
The 4-methylbenzenesulfonate anion's distinct regions—the charged sulfonate group, the rigid aromatic ring, and the methyl group—allow for a variety of intermolecular interactions that dictate crystal packing. The sulfonate group's oxygen atoms are excellent hydrogen bond acceptors, readily interacting with hydrogen bond donors on adjacent molecules. researchgate.netresearchgate.net These interactions are fundamental in the formation of specific, predictable supramolecular synthons.
The choice of counter-ion and the stoichiometry of the components can be used to control the resulting supramolecular assembly. Studies on 2-aminoanilinium this compound have shown that varying the molar ratios can lead to different hydrogen-bonded networks, such as the formation of onemine.org chains versus helical axes, demonstrating the fine control that can be exerted over crystal packing.
Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. The formation of co-crystals with this compound is a strategic approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic molecules. nih.gov These properties include solubility, dissolution rate, and stability, which are critical in the pharmaceutical industry. nih.gov
The predictability of hydrogen bonding between the tosylate anion and suitable donor groups on a co-former molecule is a significant advantage in the design of co-crystals. For example, the interaction between a carboxylic acid and the sulfonate group can form robust hydrogen-bonded assemblies. nih.gov
Characterization of these co-crystals is typically performed using single-crystal X-ray diffraction, which reveals the precise arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions. researchgate.net For example, in the co-crystal of 2,4-diamino-6-phenyl-1,3,5-triazine with 4-methylbenzenesulfonic acid, X-ray diffraction confirms the formation of a cyclic R2²(8) ring motif through N–H⋯O and O–H⋯N hydrogen bonds. researchgate.net Hirshfeld surface analysis is another powerful tool used to visualize and quantify the intermolecular interactions within the co-crystal. researchgate.net
Development of Non-linear Optical (NLO) Materials
Organic non-linear optical (NLO) materials are of significant interest for applications in optical data storage, lasers, and optical signal processing. researchgate.net The this compound anion has been incorporated into numerous organic salts to create materials with significant second and third-order NLO properties. The design of these materials often involves pairing the tosylate anion with a cation that possesses a large hyperpolarizability, typically a molecule with a donor-π-acceptor structure. jetir.org
The synthesis of 2-amino-5-nitropyridinium-toluenesulfonate (2A5NPT) has yielded high-quality single crystals with a high second-harmonic generation (SHG) efficiency. jetir.org Similarly, 2-(4-ethoxystyryl)-1-methyl-quinolinium this compound (EBQ-T) has been synthesized and grown into large crystals exhibiting an SHG efficiency approximately three times that of potassium dihydrogen phosphate (B84403) (KDP), a benchmark NLO material. researchgate.net
Third-order NLO properties have also been explored. For example, 4-Bromoanilinium this compound (4BPTS) single crystals have been grown and their third-order NLO properties investigated using the Z-scan technique. scielo.br This technique allows for the determination of the non-linear refractive index and the non-linear absorption coefficient, which are crucial parameters for applications in optical switching. researchgate.netscielo.br
The following table summarizes the NLO properties of some this compound-containing crystals:
| Compound | NLO Property | Key Finding | Reference |
|---|---|---|---|
| 2-(4-ethoxystyryl)-1-methyl-quinolinium this compound (EBQ-T) | Second-Order NLO | SHG efficiency is ~3 times that of KDP. | researchgate.net |
| 4-Bromoanilinium this compound (4BPTS) | Third-Order NLO | Exhibits good non-linear refractive index and absorption. | scielo.br |
| 2-amino-5-nitropyridinium-toluenesulfonate (2A5NPT) | Second-Order NLO | High SHG efficiency. | jetir.org |
Polymer and Resin Synthesis and Modification
4-Methylbenzenesulfonic acid and its derivatives are widely used in polymer and resin chemistry, primarily as catalysts and curing agents. atamanchemicals.comlookchem.com As a strong, organic-soluble acid, p-toluenesulfonic acid is an effective catalyst for a variety of polymerization reactions, including the formation of polyesters and other condensation polymers. atamanchemicals.comlookchem.com
It also serves as a curing agent for various resins, such as amino-resins used in the production of impregnated paper and resins used in foundry cores. atamanchemicals.comnih.gov In these applications, the acid catalyzes the cross-linking reactions that transform the liquid resin into a hard, thermoset material. google.com
Recent research has also explored the role of this compound in controlling the stereochemistry of polymerization. In the anionic polymerization of styrene (B11656) initiated by t-butyllithium, the presence of sodium this compound in cyclohexane (B81311) has been shown to yield isotactic-rich polystyrene. nih.gov Density functional theory (DFT) calculations suggest that the sodium tosylate influences the transition state energies of the propagating polymer chain, favoring the formation of an isotactic polymer. nih.gov
Furthermore, this compound has been incorporated into the structure of complex organic polymers. For example, a polymer formed from the reaction of benzenediazonium (B1195382) chloride, this compound, and formaldehyde (B43269) has been synthesized, which possesses both hydrophobic and hydrophilic groups, suggesting potential applications in specialized materials. ontosight.ai
Corrosion Inhibition Studies Using this compound Derivatives
Derivatives of this compound have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. scielo.org.zaresearchgate.net These compounds function by adsorbing onto the metal surface and forming a protective layer that isolates the metal from the corrosive medium.
The effectiveness of two synthesized ionic liquids, 1-(benzyloxy)-1-oxopropan-2-aminium this compound (1-BOPAMS) and 4-(benzyloxy)-4-oxobutan-1-aminium this compound (4-BOBAMS), as corrosion inhibitors for mild steel in a 1.0 M hydrochloric acid solution has been demonstrated. scielo.org.zaresearchgate.net Gravimetric analysis revealed that the inhibition efficiency of these compounds increases with concentration, reaching maximum values of 90.32% for 1-BOPAMS and 97.91% for 4-BOBAMS at their highest concentrations. scielo.org.zaresearchgate.net
Another study on 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl this compound (4-IPhOXTs) showed excellent inhibition properties for stainless steel in sulfuric acid, with the inhibition efficiency also increasing with the concentration of the inhibitor. researchgate.netjecst.org
The following table presents data on the inhibition efficiency of this compound derivatives:
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 1-(benzyloxy)-1-oxopropan-2-aminium this compound (1-BOPAMS) | Mild Steel | 1.0 M HCl | 90.32 | scielo.org.zaresearchgate.net |
| 4-(benzyloxy)-4-oxobutan-1-aminium this compound (4-BOBAMS) | Mild Steel | 1.0 M HCl | 97.91 | scielo.org.zaresearchgate.net |
| 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl this compound (4-IPhOXTs) | Stainless Steel | H₂SO₄ | Excellent (specific % not stated) | researchgate.netjecst.org |
The protective action of this compound-based inhibitors is attributed to their adsorption onto the metal surface. The mechanism of this adsorption can be understood through the study of adsorption isotherms. For the ionic liquid derivatives 1-BOPAMS and 4-BOBAMS, the Langmuir adsorption isotherm was found to provide the best description of their adsorption behavior on a mild steel surface. scielo.org.zaresearchgate.net This indicates the formation of a monolayer of the inhibitor on the metal.
The adsorption process is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface, while chemisorption involves the formation of coordinate bonds between the inhibitor and the metal. For 1-BOPAMS and 4-BOBAMS, the calculated Gibbs free energy of adsorption (ΔG°ads) values indicated a strong interaction and a spontaneous adsorption process, with chemisorption being the dominant mechanism. scielo.org.zaresearchgate.net
Polarization studies have shown that these inhibitors act as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scielo.org.zaresearchgate.net This is achieved through both physical and chemical processes on the steel surface. scielo.org.zaresearchgate.net
Development of Environmentally Friendly Inhibitors
The drive towards sustainable industrial practices has intensified the search for environmentally friendly corrosion inhibitors. Traditional inhibitors, while effective, often rely on toxic compounds that pose risks to ecosystems and human health. mdpi.comrsc.org This has led to a focus on "green" corrosion inhibitors, which are characterized by low toxicity, biodegradability, and derivation from renewable sources, all while maintaining high inhibition efficiency. mdpi.comppor.az Organic compounds, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are prime candidates as they can effectively adsorb onto metal surfaces to form a protective barrier. rsc.orgmdpi.com
In this context, derivatives of this compound have emerged as a promising class of eco-friendly corrosion inhibitors. Their molecular structure is well-suited for corrosion inhibition, and they can be used to synthesize ionic liquids (ILs), which are regarded as designer green alternatives due to their low vapor pressure and high thermal stability. rsc.orgnih.gov
Research Findings on this compound Derivatives
Significant research has been conducted on synthesizing and evaluating this compound derivatives for their anti-corrosion properties, particularly for steel alloys in acidic environments commonly found in industrial processes like pickling and descaling. scielo.org.zaajol.info
A notable study focused on two ionic liquids derived from this compound: 4-(benzyloxy)-4-oxobutan-1-aminium this compound (4-BOBAMS) and 1-(benzyloxy)-1-oxopropan-2-aminium this compound (1-BOPAMS). scielo.org.zaresearchgate.net These compounds were tested as corrosion inhibitors for mild steel in a 1.0 M hydrochloric acid (HCl) solution. scielo.org.za Using gravimetric analysis, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP), researchers found that both ILs were effective inhibitors. scielo.org.zaresearchgate.net
The inhibition efficiency of both 4-BOBAMS and 1-BOPAMS was found to increase with higher concentrations. scielo.org.za The adsorption of these inhibitor molecules onto the mild steel surface was found to follow the Langmuir adsorption isotherm. scielo.org.zaresearchgate.net Polarization studies revealed that the compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scielo.org.zasaimm.co.za The mechanism of protection involves a combination of physisorption (electrostatic interaction) and chemisorption (bond formation), with chemisorption being the dominant process. scielo.org.zasaimm.co.za
Table 1: Inhibition Efficiency of this compound Ionic Liquids on Mild Steel in 1.0 M HCl This table is interactive. You can sort and filter the data.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 4-BOBAMS | Highest Tested | 97.91 | scielo.org.zaresearchgate.net |
| 1-BOPAMS | Highest Tested | 90.32 | scielo.org.zaresearchgate.net |
Further research has explored other complex organic molecules incorporating the this compound group. One such compound, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl this compound (4-IPhOXTs), was synthesized and tested as a corrosion inhibitor for 316L stainless steel in sulfuric acid. researchgate.net Electrochemical studies demonstrated that 4-IPhOXTs exhibits excellent inhibition properties, with its efficiency increasing as its concentration rises. researchgate.netearthlinepublishers.com Similarly, another derivative, 3-(3-bromophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl this compound (3-BrPhOXTs), also showed significant corrosion inhibition for stainless steel in the same corrosive medium, reaching an efficiency of 80.68% at a concentration of 10⁻³ mol L⁻¹. ajol.info The adsorption of these compounds on the steel surface was also found to be consistent with the Langmuir adsorption model. ajol.inforesearchgate.net
Table 2: Performance of Synthesized this compound Derivatives on Stainless Steel in H₂SO₄ This table is interactive. You can sort and filter the data.
| Inhibitor | Substrate | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration (mol L⁻¹) | Reference |
|---|---|---|---|---|---|
| 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl this compound (4-IPhOXTs) | Stainless Steel 316L | Sulfuric Acid | Excellent (exact % not stated) | Not Stated | researchgate.net |
| 3-(3-bromophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl this compound (3-BrPhOXTs) | Stainless Steel 316L | 0.5 M H₂SO₄ | 80.68 | 10⁻³ | ajol.info |
The development of these this compound-based compounds underscores a successful strategy in creating effective and environmentally more benign corrosion inhibitors. By leveraging specific molecular features, these inhibitors form a stable, protective film on metal surfaces, offering a viable alternative to traditional hazardous substances in various industrial applications.
Environmental Chemistry and Fate of 4 Methylbenzenesulfonate Species
Degradation Pathways and Environmental Persistence Studies
The environmental degradation of 4-methylbenzenesulfonate, also known as p-toluenesulfonate (PTSA), can occur through various pathways, including biodegradation and photodegradation. In the atmosphere, the estimated half-life for the indirect photo-oxidation of sodium p-toluenesulfonate by reaction with hydroxyl radicals is 8.7 to 8.8 days. oecd.orgoecd.org However, because sodium p-toluenesulfonate is not volatile, photodegradation is not considered a significant environmental fate mechanism. oecd.org
Studies on the hydrolysis of p-toluenesulfonate have shown that it is stable under various pH conditions. According to OECD Test Guideline 111, no hydrolysis was observed at pH 4, 7, and 9 at 50°C over a 5-day period. oecd.org This indicates a high persistence in aquatic environments in the absence of microbial activity.
Biodegradation is a key pathway for the removal of this compound from the environment. It is considered to be readily biodegradable under aerobic conditions. oecd.org Some studies have shown over 90% degradation in 5 days in aerobic tests. epa.gov The degradation process often involves microbial consortia. For instance, a co-culture of five defined bacteria was capable of completely degrading seven substituted benzenesulfonic acids, including this compound, to biomass, sulfate, and carbon dioxide. d-nb.info
The degradation of this compound can be initiated by a Rieske oxygenase enzyme, TsaM, which oxidizes the methyl group. nih.gov This is followed by further oxidation steps catalyzed by other enzymes. nih.gov A Pseudomonas species isolated from sewage was shown to utilize p-toluenesulfonate as its sole source of carbon and sulfur, achieving over 90% mineralization to carbon dioxide, water, and sulfate. cdnsciencepub.comcdnsciencepub.com The degradation pathway in this bacterium involves hydroxylation, desulfonation, and subsequent ring cleavage. cdnsciencepub.com The intermediate 3-methylcatechol (B131232) has been identified in this process. cdnsciencepub.com
The persistence of related compounds has also been studied. For example, 2-fluoroethyl this compound is considered to have high persistence in both water and soil. cymitquimica.com In contrast, some studies suggest that p-toluenesulfonic acid is biodegradable, but it is not definitively classified as readily biodegradable according to standard OECD tests. epa.gov
Distribution Modeling in Environmental Compartments (e.g., Soil, Water, Air)
The environmental distribution of this compound and its related compounds can be predicted using fugacity models, such as the Equilibrium Criterion (EQC) model. These models help to understand how a chemical partitions between different environmental compartments like air, water, and soil.
For 4-methylbenzenesulfonic acid, a level III fugacity model indicates that if released to air, it will primarily partition to soil (78.4%). If released to water, it will predominantly remain in the water compartment (99.8%), and if released to soil, it will largely stay in the soil (80.6%). oecd.org Another modeling study for 4-methylbenzenesulfonic acid showed that it is mainly distributed to soil (71.8%) and water (27.8%). oecd.org
The physical-chemical properties of this compound influence its environmental distribution. For instance, sodium p-toluenesulfonate has a very low vapor pressure (estimated at 3.51 × 10⁻⁹ Pa at 25°C) and a high water solubility (>250 g/L at 20°C). oecd.org These properties suggest that it will not be significantly present in the atmosphere and will have a high tendency to be found in the aquatic environment. oecd.org The low octanol-water partition coefficient (Log Kow of -2.40) further supports its preference for the aqueous phase. oecd.org
The mobility of this compound in soil is another important aspect of its environmental fate. For 2-fluoroethyl this compound, a low mobility in soil is predicted, with a calculated organic carbon-water (B12546825) partition coefficient (KOC) of 1627. cymitquimica.com This suggests that it has a tendency to adsorb to soil particles.
The following table summarizes the predicted environmental distribution of 4-methylbenzenesulfonic acid based on a Level III fugacity model:
| Release Compartment | % Distribution in Air | % Distribution in Water | % Distribution in Soil | % Distribution in Sediment |
| Air | 0.2 | 21.0 | 78.4 | 0.4 |
| Water | <0.1 | 99.8 | <0.1 | 0.2 |
| Soil | <0.1 | 18.9 | 80.6 | <0.1 |
This interactive data table is based on data from a Level III fugacity model for 4-methylbenzenesulfonic acid. oecd.org
Biodegradation Studies in Aquatic and Terrestrial Systems
The biodegradation of this compound has been documented in both aquatic and terrestrial systems, with numerous microorganisms capable of utilizing it as a source of carbon and sulfur.
In aquatic environments, p-toluenesulfonate is considered readily biodegradable under aerobic conditions, with a biochemical oxygen demand (BOD) biodegradability of 93% in 3 weeks, according to a test equivalent to OECD TG 301C. oecd.org A study using a Pseudomonas species isolated from sewage demonstrated that it could completely mineralize p-toluenesulfonate. cdnsciencepub.comcdnsciencepub.com The degradation process was initiated by hydroxylation, followed by desulfonation and ring cleavage. cdnsciencepub.com
Several studies have identified specific bacterial strains and the enzymatic pathways involved in the degradation of this compound. Comamonas testosteroni, for example, utilizes the TsaMBCD pathway to metabolize this compound. nih.gov The initial step is catalyzed by the Rieske oxygenase TsaM, which oxidizes the methyl group to a hydroxymethyl group. nih.gov Subsequent dehydrogenases, TsaC and TsaD, further oxidize the intermediate to a carboxylic acid. nih.gov
A co-culture of five different bacteria was shown to effectively degrade a mixture of seven substituted benzenesulfonic acids, including this compound, in a continuous culture system. d-nb.info This highlights the role of microbial consortia in the complete mineralization of these compounds in the environment.
In terrestrial systems, the biodegradation of this compound is also an important fate process. A fugacity model predicts that if released to soil, a significant portion will remain in the soil compartment. oecd.org The presence of adapted microbial populations in soil can lead to its degradation. Studies with adapted sludge have shown rapid degradation of p-toluenesulfonic acid, with 90% degradation observed after 24 hours. epa.gov
The following table summarizes the biodegradation of various sulfonated aromatic compounds by different bacterial strains:
| Compound | Pseudomonas sp. S-313 | Arthrobacter sp. DZ-6 | Unidentified bacterium Z-63 |
| This compound | + | + | + |
| Benzenesulfonate | + | + | + |
| 4-Hydroxybenzenesulfonate | + | + | + |
| 3-Nitrobenzenesulfonate | + | + | + |
| 4-Sulfobenzoate | + | + | + |
This interactive data table shows the ability of different bacterial strains to desulfonate various aromatic compounds. '+' indicates desulfonation. d-nb.info
Bioconcentration Potential Assessment in Ecological Systems
The bioconcentration potential of a chemical refers to its ability to accumulate in organisms from the surrounding environment. For this compound and its salts, the bioconcentration potential is considered to be low.
The bioconcentration factor (BCF) is a key parameter used to assess this potential. A calculated BCF value for sodium p-toluenesulfonate is 3.16, which is very low and suggests that it is unlikely to accumulate in aquatic organisms. oecd.org This low BCF is supported by the low estimated octanol-water partition coefficient (Log Kow) of -2.40 for sodium p-toluenesulfonate. oecd.org Chemicals with a low Log Kow are generally more water-soluble and have a lower tendency to partition into the fatty tissues of organisms.
Similarly, for 4-methylbenzenesulfonic acid, a calculated BCF value of 3.16 indicates a low potential for bioaccumulation. oecd.org In contrast, the estimated BCF for 4-methylbenzenesulfonyl chloride is 96.9. oecd.org However, this compound rapidly hydrolyzes in water to 4-methylbenzenesulfonic acid, so the bioaccumulation of the parent chloride is not expected. oecd.org
For other related compounds, such as 2-fluoroethyl this compound, the bioaccumulation potential is also considered low, with a LogKOW of 1.8978. cymitquimica.com
It is important to note that for some complex tosylate compounds, the bioconcentration potential can be high. For example, sorafenib (B1663141) tosylate has a high potential for bioaccumulation, with a BCF ranging from 5300 to 7250. fass.se However, this is not representative of the simple this compound anion.
Applications in Environmentally Benign Chemical Processes
This compound and its derivatives, particularly p-toluenesulfonic acid (p-TSA), are increasingly being utilized as catalysts in environmentally benign or "green" chemical processes. rsc.orgresearchgate.net These applications leverage the properties of p-TSA as a non-toxic, inexpensive, and effective solid acid catalyst that is soluble in water and other polar solvents. rsc.org
One significant area of application is in organic synthesis. p-TSA has been shown to be an efficient catalyst for a variety of reactions, including:
Esterification and Transesterification: These reactions are important in the production of biofuels and biodegradable plastics. bdmaee.net
Aldol Condensation and Diels-Alder Reactions: These are fundamental carbon-carbon bond-forming reactions used in the synthesis of complex organic molecules. bdmaee.net
Multicomponent Reactions: p-TSA can catalyze one-pot reactions involving multiple starting materials to form complex products, which is an efficient and atom-economical approach. preprints.org
Synthesis of Heterocycles: It has been used in the green synthesis of various biologically relevant heterocyclic compounds. rsc.org
The use of p-TSA often allows for milder reaction conditions, simpler work-up procedures, and higher yields compared to traditional acid catalysts. rsc.org Furthermore, its use can reduce the generation of hazardous waste, contributing to more sustainable chemical manufacturing. rsc.org
Ionic liquids derived from this compound have also found applications in green chemistry. For instance, DBU p-toluenesulfonate has been used as a catalyst in various organic reactions, including those carried out in green solvents like water. bdmaee.net Additionally, certain this compound ionic liquid derivatives have been investigated as environmentally friendly corrosion inhibitors for mild steel. scielo.org.zaonemine.org
Aqueous solutions of sodium tosylate have been developed as a sustainable medium for alkylation reactions. rsc.org This method avoids the use of volatile organic solvents and the reaction byproducts are water and the hydrotrope itself, which can be recycled. rsc.org
The following table lists some examples of environmentally benign processes utilizing this compound derivatives:
| Process | Catalyst/Medium | Application | Reference |
| Synthesis of α-aminonitriles | Iron(III) tosylate hexahydrate | Green synthesis in aqueous media | researchgate.net |
| Synthesis of biscoumarins | D-ribose-1-methylimidazolium tosylate | Organo-catalysis in aqueous ethanol (B145695) | bohrium.com |
| Alkylation of phenols | Aqueous sodium tosylate | Sustainable reaction medium | rsc.org |
| Tosylation of primary alcohols | Catalytic amines in water | Green Schotten-Baumann type reaction | rsc.org |
| Depolymerization of lignin | Acidic ionic liquids based on this compound | Production of substituted phenolic compounds | google.com |
This interactive data table provides examples of the application of this compound derivatives in green chemistry.
Future Directions and Emerging Research Avenues for 4 Methylbenzenesulfonate
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and synthesis of novel molecules, including derivatives of 4-methylbenzenesulfonate. Machine learning (ML) models are being developed to accelerate research and development, enhance predictive accuracy, and optimize reaction conditions. mdpi.com
Furthermore, ML is becoming an invaluable tool for predicting the biological activity and toxicological profiles of new compounds. nih.gov By training algorithms on large datasets of molecules with known properties, researchers can predict the potential for new this compound derivatives to act as drug candidates or identify potential safety liabilities early in the discovery process. nih.govrsc.orgplos.org This is complemented by computational modeling methods like Density Functional Theory (DFT), which can predict reactive sites and model interactions with biological targets, thereby guiding the design of new derivatives with specific functions. researchgate.net
Table 1: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Technique | Research Focus |
|---|---|---|
| Synthesis Optimization | Artificial Neural Networks (ANN), ANFIS | Predict optimal reaction conditions (temperature, time, molar ratio) to maximize the yield of sulfonate esters. acs.orgresearchgate.net |
| Bioactivity Prediction | Random Forest, Deep Learning | Classify and predict the biological activities of new derivatives, such as anticancer or antimicrobial properties. rsc.orgnih.gov |
| Toxicology Prediction | Various ML Algorithms | Identify potential toxic substructures and predict off-target effects to improve the safety profile of new compounds. nih.gov |
| Reaction Pathway Prediction | Density Functional Theory (DFT) | Model reaction mechanisms and predict electrophilic/nucleophilic sites to guide catalyst design and synthesis strategies. researchgate.netvulcanchem.com |
Exploration of Novel Catalytic Systems and Sustainable Reaction Design
The synthesis of this compound esters (tosylates) traditionally relies on conventional bases and solvents, which can present challenges in terms of efficiency, selectivity, and environmental impact. A significant area of emerging research is the development of novel catalytic systems that offer milder reaction conditions, improved yields, and greater sustainability.
One promising approach involves the use of Deep Eutectic Solvents (DESs). For instance, a triethanolamine-based DES has been shown to act as a dual catalyst and solvent system for the selective tosylation of phenols. mdpi.com This system is inexpensive, biodegradable, and can be recycled multiple times without a significant loss in performance, highlighting its potential for green chemistry applications. mdpi.com
Another innovative strategy is the use of heterogeneous catalysts, particularly those based on magnetic nanoparticles. Researchers have designed catalysts like Fe3O4@SiO2 functionalized with a urea-rich ligand and choline (B1196258) chloride, which have proven effective in the synthesis of hybrid pyridines using 4-acetylphenyl this compound as a starting material. researchgate.net The magnetic nature of these catalysts allows for their easy separation from the reaction mixture using an external magnet, simplifying purification and enabling catalyst reuse. researchgate.net These advanced catalytic systems are superior to many homogeneous systems due to their stability and recoverability.
Table 2: Novel Catalytic Systems for Reactions Involving this compound
| Catalytic System | Type | Key Advantages | Example Application |
|---|---|---|---|
| Triethanolamine-based Deep Eutectic Solvent | Homogeneous (Dual Solvent/Catalyst) | Reusable, biodegradable, inexpensive, mild conditions, no additives required. mdpi.com | Selective tosylation of phenols. mdpi.com |
| Fe3O4@SiO2@urea-riched ligand/Ch-Cl | Heterogeneous (Magnetic Nanoparticles) | High recoverability, high efficiency, solvent-free conditions. researchgate.net | Synthesis of hybrid pyridines from 4-acetylphenyl this compound. researchgate.net |
Discovery of New Biological and Pharmacological Applications
The this compound moiety is present in a wide range of biologically active compounds, and research continues to uncover new therapeutic applications. The tosyl group can influence a molecule's solubility, stability, and ability to interact with biological targets.
A significant area of investigation is in metabolic diseases. Non-acidic this compound derivatives have been identified as potent inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. researchgate.net These compounds have shown efficacy in in-vitro settings and have been found to be nontoxic, making them promising candidates for developing new therapies to prevent diabetes-related issues. researchgate.net
In oncology, novel 2-phenylquinazolin-4-yl this compound derivatives have been designed and synthesized as anticancer agents. rsc.org These compounds have demonstrated potent cytotoxicity against various cancer cell lines and have been shown to induce cell cycle arrest and apoptosis by inhibiting tubulin polymerization, similar to the mechanism of the well-known drug colchicine. rsc.org
The versatility of the tosylate group extends to neurology and beyond. For example, F-15599 Tosylate has been investigated for its high affinity for specific serotonin (B10506) receptors, suggesting its potential for treating depression and anxiety. researchgate.net Other unique applications include bretylium (B1223015) tosylate, which has been found to enhance salt taste, and various Schiff-base complexes containing a this compound group that exhibit significant antibacterial and antifungal activities. researchgate.netresearchgate.net
Table 3: Emerging Biological and Pharmacological Applications of this compound Derivatives
| Application Area | Compound Class | Mechanism/Target |
|---|---|---|
| Diabetes Complications | Non-acidic 4-methylbenzenesulfonates | Inhibition of aldose reductase (ALR2) enzyme. researchgate.net |
| Anticancer | 2-Phenylquinazolin-4-yl 4-methylbenzenesulfonates | Inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest. rsc.org |
| Neurological Disorders | F-15599 Tosylate (NLX-101) | High affinity for serotonin receptors, potential treatment for depression and anxiety. researchgate.net |
| Antibacterial/Antifungal | Schiff-base metal complexes with a tosylate ligand | Interaction with microbial cellular components. researchgate.net |
| Taste Modulation | Bretylium tosylate | Potentiation of NaCl and LiCl taste. researchgate.net |
Innovations in Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods for producing and using this compound derivatives. The goal is to create processes that are more efficient, generate less waste, and use less hazardous materials.
Microwave-assisted synthesis represents another green approach, significantly reducing reaction times and often improving yields. acs.org One-pot, multi-component reactions that combine several synthetic steps without isolating intermediates are also gaining traction. For example, a four-component reaction to synthesize novel pyridine (B92270) derivatives using 2-formylphenyl this compound has been achieved under microwave irradiation in a simple water and ethanol (B145695) mixture, showcasing a highly efficient and eco-friendly strategy. acs.org
Table 4: Green Chemistry and Sustainable Synthesis Approaches for Tosylates
| Methodology | Key Feature | Advantages |
|---|---|---|
| Chromatography-Free Synthesis | Avoids column chromatography for purification. | Reduced solvent waste, lower cost, simplified workup. vulcanchem.comresearchgate.net |
| Aqueous Sodium Tosylate Medium | Uses a hydrotrope-containing aqueous solution as the solvent. | Reduces reliance on volatile organic compounds (VOCs). dtic.mil |
| Controlled Tosylation | Selective reaction at one functional group in a polyfunctional molecule. | Improved yield and purity, minimization of by-products. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction. | Drastically reduced reaction times, often higher yields. acs.org |
| One-Pot, Multi-Component Reactions | Combines multiple reaction steps in a single vessel. | Increased efficiency, reduced waste from intermediate purification. acs.org |
Development of Advanced In-situ and Operando Characterization Techniques
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in-situ (in the reaction mixture) and operando (while the process is operating) characterization techniques are providing unprecedented insights into the dynamics of reactions involving this compound. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation. spectroscopyonline.com
In-situ Fourier Transform Infrared (FT-IR) spectroscopy has emerged as a powerful tool. Using immersion probes like ReactIR, researchers can track the concentration of key species throughout a reaction. researchgate.net This has been applied to monitor the tosylation of ketone enolates, allowing for the determination of reaction rates and precise endpointing. researchgate.net The strong azide (B81097) band in the IR spectrum has also been used to monitor the formation of tosyl azide in real-time, a hazardous intermediate whose concentration is critical to control. ucc.ie
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is another technique providing detailed kinetic and mechanistic data. It has been successfully used to monitor the in-situ generation of mesyl azide and tosyl azide, revealing significant differences in their formation rates and providing a deeper understanding of the reaction mechanism. ucc.ie Automated NMR setups can now conduct numerous experiments without human intervention, rapidly determining reaction orders and other kinetic parameters. nih.gov
Operando Raman spectroscopy is particularly valuable for studying heterogeneous systems and reactions in aqueous media. dtic.milmdpi.com While direct operando Raman studies on this compound synthesis are still emerging, the technique has been used to study the behavior of sulfonate groups in other systems, such as ionomers in fuel cells. dtic.milnih.gov By observing vibrational modes of the sulfonate group under working conditions, researchers can deduce information about its chemical environment and structural dynamics. This approach holds great promise for elucidating catalyst behavior and reaction mechanisms in real-time for tosylate synthesis. researchgate.netresearchgate.net
Table 5: Advanced In-situ and Operando Techniques for Studying Tosylate Reactions
| Technique | Information Gained | Example Application |
|---|---|---|
| In-situ FT-IR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. researchgate.net | Monitoring the consumption of a ketone starting material during enolization and tosylation. researchgate.net |
| Real-time NMR Spectroscopy | Kinetic profiles, reaction order, mechanistic insights. ucc.ienih.gov | Following the formation of tosyl azide from tosyl chloride and sodium azide. ucc.ie |
| Operando Raman Spectroscopy | Structural dynamics of catalysts and materials, identification of species under reaction conditions. dtic.milnih.gov | Studying the state of sulfonate groups in polymer electrolytes during electrochemical processes. dtic.mil |
Q & A
Basic: How can researchers optimize the synthesis and purification of 4-methylbenzenesulfonate derivatives for crystallographic studies?
To ensure high-purity derivatives suitable for crystallography, use thin-layer chromatography (TLC) with silica gel plates to monitor reaction progress and determine Rf values. Recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical for removing impurities. For example, pyridine-assisted synthesis of sulfonamides improves yield and crystallinity by stabilizing intermediates . Post-synthesis, confirm purity via NMR and compare melting points with literature data.
Basic: What crystallographic techniques are essential for determining the structure of this compound salts?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Crystal system : Monoclinic (e.g., C2/c space group for 4-ethylanilinium this compound).
- Refinement metrics : Aim for R < 0.06 and wR < 0.18 to ensure accuracy .
- Data collection : Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction. Report atomic displacement parameters (Ų) and hydrogen bonding networks to validate structural stability .
Advanced: How do computational methods like DFT contribute to understanding reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculations reveal steric and electronic factors in reaction pathways. For instance, DFT studies on sodium this compound (SMBS) complexes show that styrene monomers preferentially attack the cation-side ("syn" pathway) due to lower energy barriers (ΔE ≈ 5–10 kJ/mol) compared to "anti" attack. Solvent effects (e.g., cyclohexane vs. vacuum) further modulate transition-state stability .
Advanced: What methodologies assess the environmental risks of this compound derivatives?
Environmental risk quotients (RQ) and persistence-bioaccumulation-toxicity (PBT) criteria are critical. For example:
| Derivative | CAS No. | RQ | PBT Status |
|---|---|---|---|
| Morpholine 4-methylbenzene sulfonate | 13732-62-2 | <1 | Not PBT |
| N,N-Diethyl-4-methylbenzenesulfonate | 15404-00-9 | <1 | Not PBT |
| Calculate RQ using RQ = (PEC/PNEC), where PEC (predicted environmental concentration) is derived from worst-case release scenarios (e.g., sewer discharge) . |
Advanced: How can crystal structure tuning of sulfonate coordination polymers (CPs) enhance proton conductivity?
Proton conductivity in sulfonate CPs correlates with hydrogen-bonding pathway tortuosity. For example:
- Low-tortuosity CPs : Achieve σ ≈ 10⁻³ S/cm at 25°C due to linear H-bond networks.
- High-tortuosity CPs : σ drops to 10⁻⁵ S/cm as proton hopping is hindered.
Design principles include incorporating flexible sulfonate ligands and optimizing water content to stabilize hydrated H₃O⁺ clusters .
Advanced: How should researchers address contradictory data in DFT studies on this compound reaction pathways?
Reconcile discrepancies by:
Energy benchmarking : Compare computed activation energies with experimental kinetics.
Solvent modeling : Explicitly include solvent molecules (e.g., cyclohexane) in simulations to account for dielectric effects.
Validation : Cross-check with spectroscopic data (e.g., IR/Raman) for transition-state signatures. For example, conflicting DFT results on SMBS-styrene complexes resolved by validating "syn" attack dominance via SCXRD bond angles .
Basic: What analytical techniques are recommended for assessing the purity of this compound derivatives?
- TLC : Use ethyl acetate/hexane (3:7) to track reaction progress (Rf ≈ 0.5 for sulfonamides).
- NMR : Confirm functional groups (e.g., sulfonate S=O at δ 125–130 ppm in ¹³C NMR).
- SCXRD : Validate molecular packing and hydrogen-bonding motifs (e.g., C–H···O interactions at 2.5–3.0 Å) .
Advanced: What role does this compound play in modulating surfactant-polymer interactions?
In systems like sodium dodecylbenzene sulfonate (SDBS)/polystyrene complexes, this compound derivatives act as co-surfactants, reducing critical micelle concentration (CMC) by 30–40%. Molecular dynamics simulations show that 2:1 surfactant-polymer ratios stabilize micelle cores via hydrophobic stacking (ΔG ≈ −25 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
